molecular formula C6H8O6 B1200081 2-Hydroxy-3-oxoadipic acid

2-Hydroxy-3-oxoadipic acid

Cat. No.: B1200081
M. Wt: 176.12 g/mol
InChI Key: DVIFFQAOYQDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-oxoadipic acid, with the molecular formula C6H8O6 and a monoistopic molecular weight of 176.03209 g/mol, is a key biochemical intermediate for research purposes . This medium-chain keto acid and derivative is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers value this compound for its role in metabolic pathway studies. It is a known product of the enzymatic reaction catalyzed by 2-hydroxy-3-oxoadipate synthase (EC 2.2.1.5), an enzyme that utilizes 2-oxoglutarate and glyoxylate as substrates, playing a part in glyoxylate and dicarboxylate metabolism . The compound is structurally characterized by multiple functional groups, including two carboxylic acids, a ketone, and a hydroxyl group, contributing to its high polarity with a topological polar surface area of approximately 111.90 Ų . Its SMILES representation is C(CC(=O)O)C(=O)C(C(=O)O)O, and it can be identified by the InChIKey DVIFFQAOYQDXGL-UHFFFAOYSA-N . The structural and biochemical data provided make this compound a crucial standard for metabolomics studies, particularly in the investigation of lysine and tryptophan catabolism where related oxoadipic acids are involved . Handling of this material should be conducted by trained professionals in a laboratory setting. All safety data sheets and handling instructions should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

2-hydroxy-3-oxohexanedioic acid

InChI

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)

InChI Key

DVIFFQAOYQDXGL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)C(C(=O)O)O

Canonical SMILES

C(CC(=O)O)C(=O)C(C(=O)O)O

Origin of Product

United States

Metabolic Pathways Involving 2 Hydroxy 3 Oxoadipic Acid

Central Role of 2-Hydroxy-3-oxoadipic Acid in Specific Catabolic Pathways

This compound is a key player in several degradative pathways, facilitating the conversion of complex molecules into intermediates that can be funneled into central metabolism.

Involvement in Aromatic Compound Degradation Pathways

While the classic 3-oxoadipate (B1233008) pathway is well-documented for the breakdown of aromatic compounds like benzoate (B1203000) and salicylate (B1505791) in fungi such as Aspergillus nidulans, leading to intermediates that enter the tricarboxylic acid (TCA) cycle, the direct involvement of this compound is less commonly cited in these primary degradation routes. researchgate.netnih.gov The focus of these pathways is typically on the formation and cleavage of 3-oxoadipic acid. researchgate.netscispace.com

However, the broader context of aromatic compound degradation involves numerous enzymatic reactions and intermediates. modelseed.org In some bacterial systems, the metabolism of aromatic compounds can lead to the formation of glyoxylate (B1226380). wikipedia.org This is significant because this compound can be synthesized from the condensation of glyoxylate and 2-oxoglutarate, an intermediate of the TCA cycle. wikipedia.orguniprot.orguniprot.org This reaction, catalyzed by 2-hydroxy-3-oxoadipate (B1261866) synthase, provides a link between aromatic degradation byproducts and the central metabolic machinery. wikipedia.orguniprot.orguniprot.org

Integration within Modified Tricarboxylic Acid Cycle Intermediary Metabolism

This compound serves as a bridge between the glyoxylate and dicarboxylate metabolism and the tricarboxylic acid (TCA) cycle. genome.jpvulcanchem.com The enzyme 2-hydroxy-3-oxoadipate synthase (also known as alpha-ketoglutarate:glyoxylate carboligase) facilitates the formation of 2-hydroxy-3-oxoadipate and carbon dioxide from 2-oxoglutarate and glyoxylate. wikipedia.org This reaction is particularly important in organisms that utilize the glyoxylate shunt, a modification of the TCA cycle that allows for growth on two-carbon compounds like acetate.

In some microorganisms, a multifunctional enzyme exhibits activities that connect the oxidative and reductive branches of the TCA cycle. uniprot.orguniprot.org This enzyme can catalyze the formation of 2-hydroxy-3-oxoadipate from 2-oxoglutarate and glyoxylate. uniprot.orguniprot.org This integration provides metabolic plasticity, enabling organisms to adapt to diverse carbon sources. uniprot.org

Role in Specialized Microbial Degradative Routes (e.g., in Mycobacterium species)

In certain bacteria, particularly species of Mycobacterium, this compound plays a crucial role in specialized metabolic pathways. uniprot.orguniprot.orgepfl.ch For instance, in Mycobacterium tuberculosis, the enzyme Rv1248c has been identified as a 2-hydroxy-3-oxoadipate synthase. epfl.chnih.gov This enzyme is part of a variant TCA cycle and is involved in the condensation of 2-oxoglutarate and glyoxylate to form 2-hydroxy-3-oxoadipate. uniprot.orgepfl.chnih.gov

This pathway is significant for the metabolic flexibility of M. tuberculosis, allowing it to utilize a variety of host-derived carbon sources. uniprot.org The multifunctional nature of the enzyme involved, which also possesses 2-oxoglutarate decarboxylase and dehydrogenase activities, highlights the intricate regulation and interconnection of metabolic pathways in these organisms. uniprot.orguniprot.org Studies in Mycobacterium smegmatis have also pointed to the presence of 2-hydroxy-3-oxoadipate synthase activity. asm.orgnih.gov

Microorganism Enzyme/Gene Function Metabolic Pathway
Mycobacterium tuberculosisRv1248c / kgd2-hydroxy-3-oxoadipate synthaseVariant Tricarboxylic Acid Cycle
Mycobacterium sp. (strain MCS)kgdMultifunctional 2-oxoglutarate metabolism enzymeCarbohydrate metabolism; Tricarboxylic acid cycle

Contribution of this compound to Anabolic Processes

Beyond its role in breaking down compounds, this compound also serves as a building block for the synthesis of other important molecules.

Precursor Function in Biosynthesis of Specific Metabolites (e.g., Adipic Acid Pathways)

This compound is a key precursor in engineered biosynthetic pathways for the production of adipic acid, a commercially important dicarboxylic acid used in the synthesis of nylon. researchgate.netebi.ac.uk In these synthetic routes, 2-oxoadipate, which can be derived from the TCA cycle intermediate 2-oxoglutarate, is a central intermediate. researchgate.netresearchgate.net

While 2-oxoadipic acid is a direct precursor in some pathways, this compound's role is more indirect. The synthesis of adipic acid can proceed through the reduction of 2-oxoadipate to 2-hydroxyadipate. researchgate.net The enzymatic machinery for these conversions is being actively explored and engineered in microorganisms like Escherichia coli and Corynebacterium glutamicum. researchgate.netchalmers.se

Interconnections of this compound Metabolism with Other Major Biochemical Networks

The metabolism of this compound is intricately linked with several major biochemical networks. Its formation from 2-oxoglutarate and glyoxylate directly connects it to the TCA cycle and the glyoxylate cycle . wikipedia.orggenome.jp The TCA cycle is the central hub of cellular respiration, while the glyoxylate cycle is essential for gluconeogenesis from two-carbon sources.

Furthermore, its connection to 2-oxoadipate links it to the catabolism of the amino acids lysine (B10760008) and tryptophan , as 2-oxoadipate is an intermediate in their degradation pathways. hmdb.caebi.ac.ukwikipedia.org In humans, defects in the breakdown of 2-oxoadipate can lead to the metabolic disorder 2-oxoadipic aciduria. hmdb.ca The enzyme complex responsible for the decarboxylation of 2-oxoadipate, the 2-oxoadipate dehydrogenase complex, shares components with the 2-oxoglutarate dehydrogenase complex of the TCA cycle, highlighting another point of intersection between these pathways. mdpi.com

Linkages to Carbohydrate and Glyoxylate Metabolism

This compound provides a direct link between amino acid catabolism and central carbon metabolism, including the glyoxylate and dicarboxylate metabolic pathways. wikipedia.orggenome.jp This connection is primarily facilitated by the enzyme 2-hydroxy-3-oxoadipate synthase (EC 2.2.1.5). wikipedia.orgqmul.ac.uk

This enzyme catalyzes the condensation of 2-oxoglutarate, an intermediate of the citric acid cycle (a central pathway in carbohydrate metabolism), with glyoxylate. wikipedia.orgqmul.ac.uk The reaction produces 2-hydroxy-3-oxoadipate and releases carbon dioxide. wikipedia.orgexpasy.org This process is significant as it channels glyoxylate, which can be derived from various sources including the breakdown of fatty acids or the amino acid hydroxyproline, into a C6 compound that is integrated with major metabolic hubs. medlineplus.govplos.org The enzyme requires thiamine (B1217682) diphosphate (B83284) (TPP) as a cofactor to perform this carboligase activity. wikipedia.orgqmul.ac.uk

In some organisms, such as Mycobacterium tuberculosis, this synthase activity is part of a multifunctional enzyme that also possesses 2-oxoglutarate decarboxylase and dehydrogenase activities, highlighting a tightly regulated node connecting the TCA cycle with alternative carbon pathways. uniprot.orgepfl.chnih.gov The formation of 2-hydroxy-3-oxoadipate from core metabolites underscores its role in metabolic flexibility, allowing organisms to interconvert intermediates from different metabolic systems. vulcanchem.com

Table 1: Key Enzyme in the Linkage to Carbohydrate and Glyoxylate Metabolism

Enzyme NameEC NumberSubstratesProductsCofactorMetabolic Pathway
2-Hydroxy-3-oxoadipate synthase2.2.1.52-Oxoglutarate, Glyoxylate2-Hydroxy-3-oxoadipate, CO2Thiamine diphosphate (TPP)Glyoxylate and dicarboxylate metabolism

Relationships with Amino Acid Metabolism (e.g., Lysine and Tryptophan Catabolism)

The most well-documented role of this compound is as an intermediate in the degradation pathways of the essential amino acids L-lysine, L-tryptophan, and hydroxylysine. caymanchem.comwikipedia.orgmhmedical.com In mammals, the catabolic pathways for these amino acids converge at the formation of 2-oxoadipic acid (also known as α-ketoadipic acid). wikipedia.orghmdb.caebi.ac.uk

The degradation of lysine and tryptophan ultimately yields 2-oxoadipic acid in the cytoplasm. hmdb.caebi.ac.uk This intermediate is then transported into the mitochondria for further processing. ebi.ac.uk Inside the mitochondria, 2-oxoadipic acid is oxidatively decarboxylated to form glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHc). mhmedical.comhmdb.ca This reaction is a critical step connecting the breakdown of these amino acids to the pathway that eventually leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. mhmedical.com

The formation of this compound is specifically noted in the context of side-reactions or alternative metabolic routes. For instance, the E1a component of the 2-oxoadipate dehydrogenase complex can catalyze a carboligation reaction. This involves the condensation of the 2-oxoadipate-derived intermediate with an aldehyde acceptor like glyoxylate. nih.gov This reaction forms a chiral α-ketol, demonstrating a direct link between the canonical lysine degradation pathway and glyoxylate metabolism within the mitochondria. nih.govmdpi.com

Disruptions in these pathways can lead to metabolic disorders. For example, defects in the 2-oxoadipate dehydrogenase complex result in 2-oxoadipic aciduria, an inborn error of metabolism characterized by the accumulation of 2-oxoadipic acid and its transamination product, 2-aminoadipic acid, in body fluids. mhmedical.comhmdb.caorpha.net

Table 2: Role of this compound in Amino Acid Catabolism

Amino AcidKey IntermediateSubsequent ProductMetabolic Significance
L-Lysine2-Oxoadipic acidGlutaryl-CoAFeeds into acetyl-CoA production for the TCA cycle. mhmedical.comhmdb.ca
L-Tryptophan2-Oxoadipic acidGlutaryl-CoAConnects tryptophan breakdown to energy metabolism. mhmedical.comhmdb.cahumanmetabolome.com
Hydroxylysine2-Oxoadipic acidGlutaryl-CoAConverges with the lysine and tryptophan degradation pathways. mhmedical.comhmdb.ca

Cross-talk with Lipid Metabolism Pathways

While direct, extensive participation of this compound in primary lipid metabolism is not as clearly defined as its roles in amino acid and carbohydrate metabolism, several points of cross-talk exist. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database classifies this compound within the "Hydroxy fatty acids" category under "Fatty acyls," suggesting a structural or indirect metabolic relationship. genome.jp

The metabolic fate of this compound is linked to intermediates that are central to both lipid synthesis and degradation. The conversion of its precursor, 2-oxoadipic acid, to glutaryl-CoA and subsequently to acetyl-CoA represents a significant point of intersection. mhmedical.comhmdb.ca Acetyl-CoA is the fundamental building block for fatty acid synthesis and is also the end product of fatty acid β-oxidation. Therefore, the catabolism of lysine and tryptophan via 2-oxoadipate contributes to the cellular pool of acetyl-CoA, which can be utilized for either energy production or lipid biosynthesis.

Furthermore, metabolic engineering studies aimed at the biotechnological production of adipic acid, a dicarboxylic acid used in polymer production, have explored pathways involving 2-oxoadipate and its derivatives. researchgate.netresearchgate.net Some of these engineered pathways are designed as reversals of the β-oxidation pathway, highlighting the biochemical interchangeability of the intermediates involved. researchgate.net For instance, the production of adipate (B1204190) can be achieved from 3-oxoadipyl-CoA via a reverse β-oxidation-like sequence. researchgate.net These synthetic biology approaches underscore the inherent metabolic links between dicarboxylic acids like adipate (and its precursors) and the machinery of fatty acid metabolism.

Enzymology of 2 Hydroxy 3 Oxoadipic Acid Metabolism

Characterization of Enzymes Catalyzing 2-Hydroxy-3-oxoadipic Acid Formation

The synthesis of this compound is primarily catalyzed by the enzyme 2-hydroxy-3-oxoadipate (B1261866) synthase, along with contributions from other oxidoreductases and carboligases.

2-Hydroxy-3-oxoadipate synthase (HOAS), classified under EC 2.2.1.5, is a key enzyme in the metabolism of glyoxylate (B1226380) and dicarboxylate. wikipedia.org It catalyzes the condensation of 2-oxoglutarate and glyoxylate to produce 2-hydroxy-3-oxoadipate and carbon dioxide. wikipedia.orgwikiwand.com This enzyme belongs to the transferase family, specifically the transaldolases and transketolases. wikipedia.org The reaction requires thiamine (B1217682) diphosphate (B83284) (ThDP) as a cofactor. wikipedia.orgenzyme-database.orgvulcanchem.com

The enzyme demonstrates specificity for its substrates, 2-oxoglutarate and glyoxylate. wikipedia.orgwikiwand.comvulcanchem.com However, some studies have shown that acetaldehyde (B116499) can act as a substitute for glyoxylate. genome.jp In Mycobacterium tuberculosis, HOAS (encoded by the gene Rv1248c) exhibits carboligase activity, forming a carbon-carbon bond between the activated aldehyde derived from the decarboxylation of α-ketoglutarate and the carbonyl group of glyoxylate. nih.govuniprot.orgnih.govuniprot.orguniprot.org This enzyme is considered essential for the growth of M. tuberculosis. nih.govnih.govcornell.edu

Allosteric regulation is a significant aspect of HOAS activity. In M. tuberculosis, acetyl coenzyme A (AcCoA) functions as an allosteric activator, while GarA, a forkhead association domain-containing protein, acts as an allosteric inhibitor. nih.govnih.gov AcCoA enhances the enzyme's activity, whereas GarA inhibits it, with these regulators affecting different steps of the catalytic cycle. nih.govnih.gov

EnzymeEC NumberSubstratesProductsCofactorOrganism Example
2-Hydroxy-3-oxoadipate synthase (HOAS)2.2.1.52-Oxoglutarate, Glyoxylate2-Hydroxy-3-oxoadipate, CO2Thiamine diphosphate (ThDP)Mycobacterium tuberculosis

While HOAS is the primary enzyme for this compound synthesis, other enzymes, including certain oxidoreductases and carboligases, can also be involved. For instance, the E1 component of the 2-ketoglutarate dehydrogenase complex can exhibit 2-ketoglutarate:glyoxylate carboligase activity, leading to the formation of 2-hydroxy-3-oxoadipate. nih.gov

In some metabolic pathways designed for the production of adipic acid, various oxidoreductases play a role in the synthesis of precursors to 2-hydroxy-3-oxoadipate. For example, in engineered pathways, 2-oxoadipate can be reduced to (R)-2-hydroxyadipate by enzymes like (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans. researchgate.netunimib.itresearchgate.net Although this reaction produces a related compound, it highlights the role of oxidoreductases in the broader metabolic network connected to adipate (B1204190) and its derivatives.

The human 2-oxoadipate dehydrogenase (E1a), involved in L-lysine degradation, can also catalyze a carboligation side-reaction. nih.govnih.gov It can condense the enamine intermediate formed from the decarboxylation of 2-oxoadipate with an aldehyde acceptor like glyoxylate to form a chiral α-ketol carboligation product. nih.gov

Enzymes Responsible for this compound Transformation and Degradation

Following its formation, this compound can be further metabolized through decarboxylation and conversion by other enzymes.

The product of the HOAS reaction, 2-hydroxy-3-oxoadipate, is relatively unstable and can undergo spontaneous, non-enzymatic decarboxylation to form 5-hydroxylevulinate. nih.govuniprot.orgnih.govuniprot.orgnih.govnih.govexpasy.orgproteopedia.orgsib.swisssun.ac.za In Mycobacterium tuberculosis, the primary product of the Rv1248c-encoded HOAS undergoes this spontaneous decarboxylation. nih.govnih.govnih.gov

While much of the decarboxylation is spontaneous, some enzymes can facilitate this step. For instance, the enzyme from pig-liver mitochondria that catalyzes the synergistic decarboxylation of glyoxylate and 2-oxoglutarate leads to the formation of 5-hydroxy-4-ketovaleric acid (a tautomer of 5-hydroxylevulinate). enzyme-database.org

The metabolism of adipate and its intermediates involves a variety of dehydrogenases and thiolases. In the reverse adipate degradation pathway, which has been engineered in some microbes for adipic acid production, several such enzymes are crucial. researchgate.netmdpi.comnih.gov These include 3-hydroxyadipyl-CoA dehydrogenase and 3-oxoadipyl-CoA thiolase. researchgate.netgoogle.com

The human 2-oxoadipate dehydrogenase complex (OADHc) is involved in the catabolism of L-lysine and catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. nih.gov This complex can share components with the 2-oxoglutarate dehydrogenase complex. nih.gov

In some bacteria, the degradation of aromatic compounds proceeds via the 3-oxoadipate (B1233008) pathway, which involves enzymes like 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase to convert 3-oxoadipate into intermediates of the tricarboxylic acid (TCA) cycle. oup.comresearchgate.netnih.gov

Enzyme/ComplexReaction TypeSubstrate(s)Product(s)Pathway Context
2-Hydroxy-3-oxoadipate synthaseCarboligation2-Oxoglutarate, Glyoxylate2-Hydroxy-3-oxoadipateGlyoxylate and dicarboxylate metabolism
(Spontaneous)Decarboxylation2-Hydroxy-3-oxoadipate5-HydroxylevulinateDegradation
3-Hydroxyadipyl-CoA dehydrogenaseDehydrogenation3-Hydroxyadipyl-CoA3-Oxoadipyl-CoAReverse adipate degradation
3-Oxoadipyl-CoA thiolaseThiolysis3-Oxoadipyl-CoASuccinyl-CoA, Acetyl-CoAReverse adipate degradation / 3-Oxoadipate pathway

Kinetic and Mechanistic Studies of this compound Metabolizing Enzymes

Kinetic and mechanistic studies of the enzymes involved in this compound metabolism have provided valuable insights into their function and regulation. For Mycobacterium tuberculosis HOAS, steady-state kinetics have been determined. nih.gov The synthesis of the chiral product, (R)-2-hydroxy-3-oxoadipate, can be monitored using circular dichroism at 278 nm. nih.gov

Studies on the allosteric regulation of M. tuberculosis HOAS have revealed that the activator AcCoA acts as a mixed V and K type activator, primarily affecting the predecarboxylation steps of the reaction. nih.govnih.gov In contrast, the inhibitor GarA mainly inhibits the post-decarboxylation steps. nih.gov This differential regulation of the two halves of the catalytic cycle represents an unusual regulatory mechanism for thiamin diphosphate-dependent enzymes. nih.gov

The proposed chemical mechanism for HOAS, analogous to other ThDP-dependent carboligases, involves the formation of multiple ThDP-bound covalent intermediates. uniprot.orguniprot.orguniprot.orgnih.govnih.govproteopedia.org The reaction starts with the attack of ThDP on 2-oxoglutarate, leading to the formation of an enamine-ThDP intermediate after decarboxylation. uniprot.orguniprot.orgproteopedia.org This intermediate then undergoes a carboligation reaction with glyoxylate to form 2-hydroxy-3-oxoadipate. uniprot.orguniprot.orgproteopedia.org

Kinetic parameters have also been determined for related enzymes. For instance, the (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (HgdH) was found to have a Vmax of 800 ± 30 U/mg and a Km of 0.88 ± 0.03 mM for 2-oxoadipic acid when measured at 0.1 mM of NADH. researchgate.net

Enzyme Substrate Specificity and Affinity (Kinetics of 2-Hydroxy-3-oxoadipate Synthase)

2-hydroxy-3-oxoadipate synthase (EC 2.2.1.5) primarily utilizes 2-oxoglutarate and glyoxylate as its substrates. wikipedia.org The reaction is dependent on the cofactor thiamin diphosphate (ThDP) and a divalent metal ion, typically Mg²⁺. wikipedia.orgnih.gov While glyoxylate is the primary aldehyde substrate, some studies note that acetaldehyde can replace it in the reaction. expasy.org The product, 2-hydroxy-3-oxoadipate, is known to spontaneously decarboxylate to form 5-hydroxy-4-oxopentanoate. expasy.org

The kinetics of the multifunctional 2-oxoglutarate metabolism enzyme from Mycobacterium tuberculosis, which possesses HOAS activity, have been characterized. uniprot.org The Michaelis constant (Kм), a measure of substrate affinity, provides insight into the enzyme's efficiency.

Kinetic Parameters for M. tuberculosis 2-Oxoglutarate Metabolism Enzyme

Substrate/Cofactor Kм (mM) Reference
2-oxoglutarate 0.48 uniprot.org
Magnesium ions (Mg²⁺) 0.196 uniprot.org

The activity of HOAS is subject to allosteric regulation, a critical mechanism for controlling metabolic pathways. nih.govnih.gov In mycobacteria, acetyl coenzyme A (acetyl-CoA) functions as a significant allosteric activator, enhancing the enzyme's catalytic rate. core.ac.uknih.gov Conversely, the protein GarA, a forkhead association domain-containing protein involved in regulating glutamate (B1630785) metabolism, acts as an allosteric inhibitor. core.ac.uknih.govnih.gov Studies suggest that acetyl-CoA functions as a mixed V and K type activator, primarily influencing the predecarboxylation steps of the reaction. nih.gov The two regulators, acetyl-CoA and GarA, appear to act on different halves of the catalytic cycle, representing an unusual regulatory scheme. nih.gov

Elucidation of Reaction Mechanisms via Isotopic Labeling and Mutagenesis Approaches

The chemical mechanism of HOAS is analogous to other ThDP-dependent carboligases and involves several covalent intermediates bound to the ThDP cofactor. nih.govnih.gov The proposed mechanism proceeds through the following key steps:

Decarboxylation of the first substrate, 2-oxoglutarate, to form a reactive enamine intermediate bound to ThDP. nih.govmdpi.com

This nucleophilic intermediate then attacks the carbonyl carbon of the second substrate, glyoxylate. nih.govnih.govmdpi.com

This C-C bond formation yields the final product, 2-hydroxy-3-oxoadipate, which is then released from the enzyme. nih.gov

Advanced analytical techniques have been instrumental in dissecting this mechanism. Circular dichroism (CD) spectroscopy has been employed to monitor the time-dependent synthesis of the chiral product, (R)-2-hydroxy-3-oxoadipate, allowing for the determination of steady-state kinetic velocities. nih.govresearchgate.net Furthermore, a combination of circular dichroism and nuclear magnetic resonance (NMR) spectroscopy has been used to study the distribution of ThDP-bound covalent intermediates during the reaction's steady state. nih.gov These methods confirmed that the allosteric activator acetyl-CoA predominantly affects the predecarboxylation steps, while the inhibitor GarA decreases the abundance of the final product-ThDP adduct. nih.gov

While direct mutagenesis studies focused solely on the HOAS reaction mechanism are not extensively detailed in the provided sources, research on homologous enzymes provides a framework for this approach. For instance, studies on the human 2-oxoadipate dehydrogenase complex, which shares mechanistic similarities, have utilized site-directed mutagenesis (e.g., the G729R variant) to investigate how specific amino acid changes affect enzyme assembly and the channeling of reaction intermediates. nih.govresearchgate.net Isotopic labeling is another powerful tool for pathway elucidation. embopress.org Stable isotope labeling, often using ¹³C or ¹⁵N, is a cornerstone of metabolomic studies to define the metabolic fate of substrates. embopress.org For example, in vitro reactions using cellular extracts in the presence of ¹⁸O-labeled co-substrates can help definitively identify enzymatic products via mass spectrometry. embopress.org

Active Site Analysis and Catalytic Residue Identification

The active site of 2-hydroxy-3-oxoadipate synthase contains the essential cofactor thiamin diphosphate (ThDP) and requires a divalent metal ion like Mg²⁺ for activity. wikipedia.orgnih.gov Structural and sequence analyses of homologous enzymes provide clues to the specific residues involved in catalysis. For a multifunctional enzyme from Mycobacterium sp. with HOAS activity, UniProt database annotations suggest an active site residue at position 357 that acts as a proton acceptor for a related succinyltransferase function, and a ThDP binding site at position 583. uniprot.org

Structural studies of the Mycobacterium smegmatis enzyme with a trapped reaction intermediate have revealed significant conformational changes within the active site during catalysis. core.ac.uk This highlights the dynamic nature of the active site, which reorients to accommodate substrates and stabilize transition states. The active site of related 2-oxo acid dehydrogenase complexes is often located at the interface between subunits, suggesting that quaternary structure is crucial for creating the catalytic environment. familiasga.com

Structural Biology of Enzymes Associated with this compound

Understanding the three-dimensional architecture of enzymes that metabolize this compound is crucial for deciphering their function and regulation. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in providing high-resolution snapshots of these molecular machines.

X-ray Crystallography and Cryo-Electron Microscopy of Key Metabolic Enzymes

The three-dimensional structures of several mycobacterial enzymes with 2-hydroxy-3-oxoadipate synthase activity have been determined. These studies provide atomic-level details of the enzyme's fold, active site configuration, and domain organization.

Key structural findings include the crystal structure of the Mycobacterium smegmatis 2-oxoglutarate decarboxylase (MsKGD), a homolog of HOAS. nih.gov This enzyme was crystallized in complex with its allosteric inhibitor, GarA, and the structure was solved at a resolution of 4.6 Å. nih.gov A significant breakthrough was the determination of the MsKGD structure with a trapped hydroxy-carboxyethylidene-ThDP reaction intermediate at a much higher resolution of 2.25 Å, offering a glimpse into the catalytic process itself. core.ac.uk In addition to X-ray crystallography, single-particle cryo-electron microscopy has been employed to study the conformational dynamics of the full-length OdhA protein from Corynebacterium glutamicum, another related enzyme. nih.gov

Selected Structural Data for HOAS and Homologous Enzymes

Enzyme/Complex Organism Method Resolution (Å) PDB ID Reference
2-oxoglutarate decarboxylase (KGD) Mycobacterium tuberculosis X-ray crystallography - 3ZHS cathdb.info
KGD-GarA complex Mycobacterium smegmatis X-ray crystallography 4.6 - nih.gov
KGD with trapped intermediate Mycobacterium smegmatis X-ray crystallography 2.25 - core.ac.uk

Structure-Function Relationship Studies and Ligand Binding Analysis

Structural data allows for a detailed analysis of how an enzyme's architecture dictates its function. The comparison between the substrate-free (apo) and intermediate-bound structures of MsKGD revealed substantial conformational changes in the active site upon substrate binding, confirming that the enzyme is highly dynamic during its catalytic cycle. core.ac.uk

Ligand binding analysis has been crucial for understanding allosteric regulation. The binding of the activator acetyl-CoA occurs in a shallow pocket on the enzyme's surface. researchgate.net The crystal structure of the MsKGD-GarA complex showed how the inhibitory protein interacts with the enzyme to modulate its activity. nih.gov These structural insights explain how allosteric effectors can remotely influence the active site and control the enzyme's output.

Furthermore, studies on the human 2-oxoadipate dehydrogenase complex have used chemical cross-linking and hydrogen-deuterium exchange mass spectrometry to show that disease-causing mutations can disrupt the proper assembly of the enzyme complex. researchgate.net For example, the G729R mutation in the E1a component impairs its interaction with the E2o component, which is essential for efficient channeling of reaction intermediates between active sites. nih.govresearchgate.net These integrated structural and functional analyses provide a comprehensive picture of the molecular mechanisms governing the metabolism of this compound.

Biosynthesis and Degradation Mechanisms of 2 Hydroxy 3 Oxoadipic Acid

Detailed Biosynthetic Pathways Leading to 2-Hydroxy-3-oxoadipic Acid

The primary route for the synthesis of this compound involves the condensation of two key metabolic intermediates. This process is a critical step in linking the metabolism of the tricarboxylic acid (TCA) cycle with that of glyoxylate (B1226380).

Precursor Molecules and Initial Enzymatic Steps

The biosynthesis of this compound is initiated from the precursor molecules 2-oxoglutarate (also known as α-ketoglutarate), an intermediate of the TCA cycle, and glyoxylate . nih.govnih.gov The key enzymatic reaction is a carboligation, or C-C bond formation, catalyzed by the enzyme 2-hydroxy-3-oxoadipate (B1261866) synthase (EC 2.2.1.5). nih.govnih.gov This enzyme is also referred to by other names, including α-ketoglutaric-glyoxylic carboligase and oxoglutarate:glyoxylate carboligase. nih.gov

The reaction requires the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) , which is essential for the catalytic mechanism of the enzyme. nih.govnih.gov In some organisms, such as Mycobacterium tuberculosis, this synthase activity is carried out by a multifunctional enzyme that also possesses α-ketoglutarate dehydrogenase and decarboxylase activities, highlighting its central role in metabolism. mdpi.comnih.gov The human 2-oxoadipate dehydrogenase (E1a), a mitochondrial protein involved in L-lysine degradation, has also been shown to catalyze this carboligation reaction promiscuously. mdpi.com

Sequential Reactions and Intermediate Compounds Formation

The mechanism of 2-hydroxy-3-oxoadipate synthase, analogous to other ThDP-dependent enzymes, involves the formation of several covalent intermediates bound to the ThDP cofactor. nih.govresearchgate.net The catalytic cycle can be broken down into the following key steps:

Decarboxylation of 2-oxoglutarate: The cycle begins with the nucleophilic attack of the ThDP ylid on the carbonyl carbon of 2-oxoglutarate. This is followed by the decarboxylation of the 2-oxoglutarate moiety, resulting in the formation of a succinyl-ThDP intermediate, specifically an enamine intermediate. researchgate.net

Attack on Glyoxylate: The reactive enamine intermediate then performs a nucleophilic attack on the carbonyl carbon of the second substrate, glyoxylate. mdpi.com

Product Formation and Release: This C-C bond formation leads to the generation of the final product, 2-hydroxy-3-oxoadipate, which is then released from the enzyme, regenerating the ThDP cofactor for the next catalytic cycle. nih.govresearchgate.net

Studies on the enzyme from Mycobacterium tuberculosis have identified distinct ThDP-bound covalent intermediates, including a predecarboxylation intermediate and a postdecarboxylation covalent intermediate derived from 2-ketoglutarate. nih.govresearchgate.net The regulation of the enzyme by molecules like acetyl-CoA and GarA can affect different steps in this catalytic cycle. nih.govresearchgate.net

Comprehensive Degradative Pathways of this compound

Once formed, this compound is a relatively unstable molecule that is channeled into downstream metabolic pathways for further processing.

Cleavage and Subsequent Conversion to Downstream Metabolites

The primary degradation route for this compound involves a non-enzymatic cleavage. Due to its chemical nature as a β-keto acid, this compound is unstable and spontaneously decarboxylates to form 5-hydroxylevulinate (also known as 5-hydroxy-4-oxopentanoate or HLA). mdpi.comnih.govacs.org This decomposition is a key feature of the pathway and has been observed in studies of the synthase enzyme. mdpi.comresearchgate.net

The metabolic fate of this compound is also linked to the catabolism of lysine (B10760008) and tryptophan, which converge at the intermediate 2-oxoadipic acid (also known as α-ketoadipic acid). hmdb.caebi.ac.uk It is proposed that this compound can be converted to 2-oxoadipic acid, which is then further metabolized. In the mitochondrial matrix, 2-oxoadipic acid is oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex . hmdb.caebi.ac.uk This complex is analogous to the 2-oxoglutarate and pyruvate (B1213749) dehydrogenase complexes. Glutaryl-CoA is a key intermediate that can be further metabolized, ultimately yielding acetyl-CoA. hmdb.ca

Branch Points and Alternative Fates in Degradation Pathways

The degradation of this compound presents several metabolic branch points. The formation of 5-hydroxylevulinate represents a significant branch, and its subsequent metabolism can vary. In Mycobacterium tuberculosis, the production of 5-hydroxylevulinate from this compound may be involved in glyoxylate detoxification, glutamine metabolism, or even as a precursor for heme biosynthesis. physiology.org

The pathway leading to glutaryl-CoA via 2-oxoadipic acid is a critical route for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. hmdb.caebi.ac.uk Defects in the 2-oxoadipate dehydrogenase complex lead to the accumulation of 2-oxoadipic acid and 2-aminoadipic acid, resulting in the inherited metabolic disorder 2-oxoadipic aciduria. hmdb.ca

Furthermore, the enzyme 2-hydroxy-3-oxoadipate synthase can exhibit substrate promiscuity. For instance, it can use acetaldehyde (B116499) in place of glyoxylate, which would lead to the formation of different products and represent an alternative metabolic fate. acs.org

Compartmentation and Spatial Organization of this compound Metabolic Flux

The metabolism of this compound and its related compounds is spatially organized across different cellular compartments, primarily the cytosol and mitochondria, to ensure efficiency and control.

Glyoxylate, a key precursor, is generated in multiple compartments, including mitochondria (from the breakdown of 4-hydroxyproline), peroxisomes, and the cytosol. nih.govnih.gov The detoxification of glyoxylate is crucial to prevent its conversion to oxalate, and this process is also compartmentalized. nih.govnih.gov

The synthesis of this compound from 2-oxoglutarate (a mitochondrial metabolite) and glyoxylate suggests that this pathway is closely linked to mitochondrial function. Evidence points to the human 2-oxoadipate dehydrogenase, the enzyme that can produce this compound, being a mitochondrial protein. nih.govresearchgate.net

The subsequent degradation to glutaryl-CoA via the 2-oxoadipate dehydrogenase complex is also a mitochondrial process. hmdb.caebi.ac.uk In the related 3-oxoadipate (B1233008) pathway, which is involved in the catabolism of aromatic compounds, the initial steps occur in the cytoplasm, while the final two reactions, which convert 3-oxoadipate to succinyl-CoA and acetyl-CoA, are catalyzed by enzymes targeted to the mitochondria. nih.govupf.edu This suggests a model where intermediates are shuttled between the cytosol and mitochondria.

This compartmentalization necessitates the involvement of specific mitochondrial carriers to transport intermediates across the mitochondrial membrane. The production of 2-oxoadipic acid from lysine catabolism can occur in the cytosol, after which it is transported into the mitochondria for conversion to glutaryl-CoA. hmdb.caoup.com This spatial separation of metabolic steps allows for fine-tuned regulation and integration with other central metabolic pathways like the TCA cycle.

Intracellular Localization of Enzymes and Pathways (e.g., mitochondrial context)

The metabolic pathways that synthesize and degrade this compound are compartmentalized within the cell, primarily between the cytoplasm and the mitochondria. nih.govwikipedia.org This separation is essential for the regulation and integration of amino acid catabolism with central energy metabolism. This compound is an intermediate in the degradation of L-tryptophan and L-lysine. hmdb.caebi.ac.uk

The breakdown of L-tryptophan occurs through the kynurenine (B1673888) pathway, which involves enzymes in both the cytoplasm and mitochondria. nih.govnih.gov The initial, rate-limiting steps of tryptophan catabolism are catalyzed by either tryptophan 2,3-dioxygenase (TDO), mainly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues and immune cells. frontiersin.orgscienceopen.comnih.govfrontiersin.org These enzymes are cytosolic. Subsequent steps lead to the formation of intermediates that are then transported into the mitochondria for further processing. nih.gov Specifically, L-kynurenine can be hydroxylated to 3-hydroxykynurenine by kynurenine-3-monooxygenase (KMO), an enzyme located on the outer mitochondrial membrane. nih.govmdpi.com

Within the mitochondrial matrix, a series of reactions convert these intermediates ultimately to 2-oxoadipate. nih.gov 2-oxoadipate is a key intermediate that is also produced from the degradation of lysine. hmdb.caebi.ac.uk In some organisms, like Mycobacterium tuberculosis, 2-hydroxy-3-oxoadipate synthase, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the formation of this compound from 2-oxoglutarate and glyoxylate. uniprot.orgnih.gov The human 2-oxoadipate dehydrogenase complex, located in the mitochondria, is responsible for converting 2-oxoadipate to glutaryl-CoA. mdpi.com The precise localization and function of all enzymes can vary between species and cell types. nih.gov

The degradation of this compound itself is also expected to occur within the mitochondria, where its products can directly enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. oup.com For instance, the cleavage of 2-hydroxy-3-oxoadipate can yield pyruvate and glyoxylate, both of which have established roles in mitochondrial metabolism.

Table 1: Key Enzymes in Pathways Involving this compound and Their Primary Intracellular Localization

Enzyme Abbreviation Reaction Primary Subcellular Localization
Indoleamine 2,3-dioxygenase IDO L-tryptophan → N-formylkynurenine Cytoplasm nih.govfrontiersin.org
Tryptophan 2,3-dioxygenase TDO L-tryptophan → N-formylkynurenine Cytoplasm (primarily liver) scienceopen.comchalmers.se
Kynurenine-3-monooxygenase KMO L-kynurenine → 3-hydroxykynurenine Outer Mitochondrial Membrane nih.govmdpi.com
2-Aminoadipate transaminase 2-aminoadipate → 2-oxoadipate Mitochondria nih.gov
2-Oxoadipate dehydrogenase OADH 2-oxoadipate → Glutaryl-CoA Mitochondria mdpi.com

Inter-organelle Metabolic Exchange Relevant to this compound

The distinct localization of enzymes involved in the metabolism of this compound and its precursors necessitates efficient transport of intermediates between the cytoplasm and mitochondria. nih.gov This inter-organelle exchange is crucial for the metabolic flux and regulation of the entire tryptophan and lysine degradation pathways.

The catabolism of tryptophan begins in the cytoplasm, producing metabolites like L-kynurenine. nih.gov L-kynurenine is then transported across the mitochondrial membranes to reach enzymes like KMO on the outer membrane and other enzymes within the matrix. biorxiv.orgmdpi.com The transport of these metabolites is a regulated process, often involving specific mitochondrial carrier proteins.

A key intermediate, 2-oxoadipate, is formed from both tryptophan and lysine catabolism. ebi.ac.uk Under normal conditions, intermediates from tryptophan degradation in the cytoplasm are converted to 2-oxoadipate, which is then transported into the mitochondria. nih.gov This transport is facilitated by a specific mitochondrial oxodicarboxylate carrier, which may function in a counter-exchange mechanism with other dicarboxylates like 2-oxoglutarate or malate. nih.govebi.ac.ukoup.com

Once inside the mitochondrial matrix, 2-oxoadipate is further metabolized. hmdb.ca If this compound is formed, its subsequent degradation products, such as pyruvate, can be used directly in the TCA cycle within the mitochondria or be exported to the cytoplasm for other biosynthetic processes like gluconeogenesis. wikipedia.org This trafficking of metabolites ensures that the breakdown products of amino acids are efficiently integrated into the cell's central energy metabolism, highlighting the critical role of mitochondria in coordinating these pathways. mdpi.comoup.com The transport systems thus act as vital links, connecting cytosolic catabolic events with mitochondrial energy production and biosynthesis. biorxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-aminoadipate
2-oxoadipate
2-oxoglutarate
3-hydroxykynurenine
Acetyl-CoA
Fumarate
Glutaryl-CoA
Glyoxylate
Kynurenic acid
L-kynurenine
L-lysine
L-tryptophan
Malate
N-formylkynurenine
Pyruvate
Quinolinic acid
Succinate (B1194679)

Regulation of 2 Hydroxy 3 Oxoadipic Acid Metabolism

Transcriptional and Translational Control of Genes Encoding 2-Hydroxy-3-oxoadipic Acid Metabolizing Enzymes

The production of enzymes that catalyze reactions involving this compound is fundamentally regulated at the level of gene expression. This "coarse" level of control determines the total capacity of the pathway by managing the quantity of available enzymes.

The transcription of genes encoding metabolic enzymes is a primary point of regulation. This process is often controlled by transcription factors—proteins that bind to specific DNA sequences in the promoter regions of genes to either activate or repress their transcription. nih.govnih.gov In pathways related to the degradation of aromatic compounds, which often converge on intermediates like 3-oxoadipate (B1233008), this mode of regulation is well-documented.

In the yeast Candida parapsilosis, for instance, the genes for the 3-oxoadipate pathway are organized in a metabolic gene cluster. nih.gov The expression of these genes is highly induced by relevant hydroxyaromatic substrates. nih.govoup.com Studies involving knockout mutants have identified specific transcriptional activators, such as Otf1p and Gtf1p, which are encoded within these clusters and are responsible for upregulating the pathway genes. nih.gov Similarly, in Pseudomonas putida, the genes pcaI and pcaJ, which encode the two subunits of β-ketoadipate:succinyl-coenzyme A transferase, are part of an operon induced by the pathway intermediate β-ketoadipate. nih.gov This induction is dependent on the PcaR regulatory protein, which acts as a transcriptional activator. nih.gov

The binding sites for these transcription factors are located in the promoter regions, upstream of the genes they regulate. nih.govfrontiersin.org For example, the promoter for the pcaIJ operon in P. putida contains a consensus sequence for the sigma 70 factor, and the binding site for the PcaR activator is situated unusually close to the transcriptional start site. nih.gov In many cases, the regulatory protein itself is divergently transcribed from the operon it controls. frontiersin.orgasm.org The presence of a specific substrate or metabolic intermediate often acts as a co-inducer, binding to the transcription factor and triggering the conformational change needed for it to activate transcription. frontiersin.orgresearchgate.net For example, in Pseudomonas reinekei, 4-methyl-3-oxoadipate has been identified as an inducer for the mml operon, which is involved in methylaromatic degradation. asm.org

These examples from closely related metabolic pathways illustrate a common principle: the genes for this compound metabolizing enzymes are likely controlled by specific transcription factors that respond to the presence of pathway substrates or intermediates, binding to promoter regions to initiate gene expression.

Table 1: Examples of Transcriptional Regulators in Related Aromatic Degradation Pathways

Regulator Organism Pathway Function Inducer
Otf1p Candida parapsilosis 3-Oxoadipate Pathway Transcriptional Activator Hydroxybenzoates
PcaR Pseudomonas putida β-Ketoadipate Pathway Transcriptional Activator β-Ketoadipate
CatR Aspergillus nidulans Catechol Degradation Transcriptional Regulator Catechol

| mmlR | Pseudomonas reinekei | Methylaromatic Degradation | Putative LysR-type Regulator | 4-Methyl-3-oxoadipate |

After transcription, the resulting messenger RNA (mRNA) molecule is subject to another layer of regulation before it can be translated into a protein. The stability of an mRNA transcript—its half-life within the cell—directly influences the amount of protein that can be synthesized from it. nih.gov In bacteria, mRNA half-lives can vary dramatically, from a few seconds to over an hour, contributing significantly to differential gene expression. nih.gov

The degradation of bacterial mRNA is a controlled process carried out by a suite of ribonucleases, with endonucleases like RNase E playing a central role in initiating decay. nih.govbiorxiv.org The susceptibility of an mRNA transcript to degradation is governed by several features:

5' End Structure: Bacterial mRNAs are transcribed with a 5'-triphosphate group, which is protective against degradation. The conversion of this to a 5'-monophosphate by enzymes like RppH is often the rate-limiting step that allows RNase E to begin degradation. biorxiv.org

Secondary Structure: Stable stem-loop structures, particularly near the 5' end, can physically block access for ribonucleases, thereby increasing mRNA stability. nih.gov

Ribosomal-Binding: The process of translation itself is protective. Ribosomes moving along the mRNA can prevent ribonucleases from accessing their cleavage sites. Therefore, the efficiency of translation initiation and elongation can directly impact mRNA half-life. nih.gov

While specific studies on the mRNA stability of genes for this compound metabolism are not widely available, these general principles of bacterial gene expression control are applicable. nih.govfrontiersin.org The cell can globally alter mRNA stability in response to environmental stresses or changes in growth rate, providing a mechanism to rapidly adapt the metabolic machinery to new conditions. frontiersin.orgplos.org

Post-Translational Modification of this compound Related Enzymes

Once an enzyme is synthesized, its activity can be rapidly and reversibly modulated through post-translational modifications (PTMs). These are covalent chemical alterations to the protein that can switch its function on or off, or fine-tune its catalytic efficiency.

Phosphorylation is a key PTM that regulates the activity of many proteins, including those involved in metabolism. In Mycobacterium tuberculosis, the allosteric regulation of 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS) is itself controlled by phosphorylation. pnas.org The inhibitory protein GarA is a substrate for two different serine/threonine protein kinases, PknB and PknG. pnas.orgacs.org

PknG phosphorylates GarA on a specific threonine residue (Thr21). nih.govacs.orguniprot.org

PknB phosphorylates GarA on an adjacent threonine residue (Thr22). pnas.orgacs.orguniprot.org

This phosphorylation is mutually exclusive and dictates the regulatory capacity of GarA. uniprot.org When phosphorylated by either kinase, GarA's ability to bind to and inhibit its target enzymes, including HOAS, is abolished. asm.org This creates a sophisticated signaling cascade where the activity of kinases, responding to cellular signals like amino acid availability, can control the flux through the metabolic pathway by modulating the activity of an allosteric inhibitor. nih.gov

Other covalent modifications are also known to regulate related metabolic enzymes. For example, 2-oxoadipate dehydrogenase (OADH), which acts on a precursor metabolite, is thought to be involved in a system of post-translational protein modification by glutarylation. nih.govresearchgate.net OADH can generate reactive glutaryl residues that may modify lysine (B10760008) residues on other proteins, altering their function. nih.gov

The concentration of an enzyme in a cell is a balance between its synthesis and its degradation. The controlled, selective degradation of proteins, or proteolysis, is an essential "coarse" regulatory mechanism that allows cells to remove abnormal proteins and to adjust the levels of key metabolic enzymes in response to long-term physiological changes. nih.govgpnotebook.com

In eukaryotes, this is often mediated by the ubiquitin-proteasome system, where proteins are tagged with ubiquitin for destruction by the proteasome. nih.gov This system has been shown to regulate enzymes in various metabolic pathways. nih.gov In bacteria, analogous energy-dependent proteases perform this function.

The turnover rates of proteins can vary widely. Enzymes at critical metabolic control points are often degraded more rapidly than enzymes involved in more static pathways. wikipedia.org For example, ornithine decarboxylase has a half-life of only 11 minutes. wikipedia.org While specific degradation rates for the enzymes of the this compound pathway are not well-documented, it is clear that protein degradation is a fundamental tool for regulating metabolic flux. gpnotebook.com Studies on a genetic variant of 2-oxoadipate dehydrogenase have shown that mutations can lead to very low or undetectable protein levels, suggesting that protein stability and turnover are critical for its function. nih.gov

Allosteric Regulation and Feedback Inhibition Mechanisms Influencing this compound Pathways (e.g., by Acetyl-CoA, GarA)

Allosteric regulation provides a mechanism for the rapid, fine-tuning of metabolic pathways. It involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's catalytic activity. In Mycobacterium tuberculosis, the enzyme 2-hydroxy-3-oxoadipate synthase (HOAS), which produces 2-hydroxy-3-oxoadipate from 2-oxoglutarate and glyoxylate (B1226380), is a key point of allosteric control. nih.govnih.govpnas.org

This enzyme is subject to a unique dual-control system involving one activator and one inhibitor:

Acetyl-CoA (Activator): Acetyl-CoA, a central metabolite in carbon metabolism, acts as a potent allosteric activator of HOAS. nih.gov It binds to a pocket on the enzyme surface approximately 40 Å away from the active site. nih.gov Kinetic studies have shown that Acetyl-CoA functions as a mixed V and K type activator, meaning it both increases the maximum reaction velocity (Vmax or kcat) and decreases the Michaelis constant (Km) for the substrate 2-ketoglutarate, thereby significantly enhancing the enzyme's catalytic efficiency. nih.gov The activation primarily affects the pre-decarboxylation steps of the reaction cycle. nih.govnih.gov

This regulatory scheme is unusual in that the activator and inhibitor act on different halves of the enzyme's catalytic cycle. nih.gov This allows for sophisticated integration of signals from the cell's metabolic state. High levels of Acetyl-CoA signal an energy-replete state, activating the pathway, while the inhibitory action of GarA links the pathway to the broader network of glutamate (B1630785) metabolism and nitrogen assimilation. pnas.orgnih.gov

Table 2: Kinetic Effects of Allosteric Regulators on M. tuberculosis 2-Hydroxy-3-oxoadipate Synthase (HOAS)

Regulator Effect on HOAS Kinetic Parameter Change Fold Change
Acetyl-CoA Activation kcat (decarboxylation) Increase ~3-fold
Km2KG (decarboxylation) Decrease ~6-fold
kcat/Km2KG Increase ~20-fold
Rate of (R)-HOA synthesis Increase ~4.7-fold
GarA Inhibition Rate of (R)-HOA synthesis Decrease ~17-fold

Data derived from steady-state kinetic analyses of the 2-ketoglutarate decarboxylation and (R)-HOA synthase activities. nih.gov

Metabolite-Mediated Regulation of this compound Flux

The flow of metabolites through the pathway involving this compound is intricately controlled by the concentrations of various small molecules that signal the metabolic state of the cell. This regulation primarily occurs through allosteric interactions with key enzymes, modulating their catalytic activity to meet cellular demands.

A prime example of such regulation is observed in Mycobacterium tuberculosis with the enzyme 2-hydroxy-3-oxoadipate synthase (HOAS), which is encoded by the gene Rv1248c. abcam.comnih.gov This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the formation of 2-hydroxy-3-oxoadipate from 2-oxoglutarate and glyoxylate. mdpi.commaayanlab.cloud The activity of HOAS is a critical control point in the glyoxylate and dicarboxylate metabolism pathway and is subject to sophisticated allosteric regulation. mdpi.comwikipedia.orgucla.edu

Two key metabolites that regulate HOAS activity are Acetyl-CoA and GarA, a forkhead association domain-containing protein involved in regulating glutamate metabolism. mdpi.comnih.govnih.gov Acetyl-CoA, a central molecule in cellular metabolism, acts as a potent allosteric activator of HOAS. mdpi.com Conversely, GarA functions as an allosteric inhibitor. mdpi.com These two regulators exert their effects on different parts of the enzyme's catalytic cycle. mdpi.comcd-genomics.com Acetyl-CoA primarily enhances the initial steps leading up to the decarboxylation of 2-ketoglutarate, acting as a mixed V-type and K-type activator. cd-genomics.comresearchgate.net In contrast, GarA predominantly inhibits the post-decarboxylation steps, reducing the formation of the final product without preventing the initial binding and decarboxylation of the substrate. mdpi.comcd-genomics.comresearchgate.net This intricate regulatory mechanism allows for fine-tuning of the metabolic flux in response to the cell's energy and carbon status. nih.gov

The substrates themselves, 2-oxoglutarate and glyoxylate, also play a role in the regulation of the metabolic flux as their availability directly influences the rate of the reaction catalyzed by HOAS. maayanlab.cloud

Table 1: Allosteric Regulation of Mycobacterium tuberculosis 2-Hydroxy-3-oxoadipate Synthase (HOAS)

RegulatorType of RegulationKinetic Parameter AffectedObserved EffectActivation/Inhibition Constant (Kact/Kinact)
Acetyl-CoAActivatorkcat and KmActs as a mixed V and K type activator, predominantly affecting predecarboxylation steps. cd-genomics.comresearchgate.net Results in a 4.7-fold rate enhancement. cd-genomics.com9.92 ± 0.44 µM cd-genomics.com
GarAInhibitorkcatChiefly inhibits postdecarboxylation steps. mdpi.com Results in a 17-fold rate reduction. cd-genomics.com2.86 ± 0.36 µM cd-genomics.com

Genetic and Epigenetic Influences on this compound Metabolism

The metabolism of this compound is fundamentally controlled at the genetic level through the genes that encode the requisite enzymes. Furthermore, emerging evidence suggests that epigenetic modifications may also play a crucial role in regulating the expression of these genes.

In Mycobacterium tuberculosis, the gene Rv1248c encodes the multifunctional enzyme 2-hydroxy-3-oxoadipate synthase (HOAS). abcam.comnih.gov This gene has been identified as essential for the in vitro growth of the bacterium, highlighting its critical role in mycobacterial metabolism. tamu.edu The regulation of Rv1248c is linked to a broader signaling network. The protein GarA, which inhibits HOAS activity, is itself regulated by phosphorylation by the serine/threonine protein kinases PknB and PknG. wikipedia.orgnih.govnih.gov This indicates a sophisticated system of genetic and post-translational control over the metabolic flux. Discrepancies in the phenotypes of different rv1248c mutant strains have led to the suggestion that epigenetic mechanisms, such as DNA methylation, could be involved in controlling its expression, although this remains an area for further investigation. nih.govtamu.edu

In humans, the metabolic pathway involves the degradation of L-lysine and L-tryptophan to 2-oxoadipate, a closely related compound. oncotarget.com The key enzyme for the further metabolism of 2-oxoadipate is 2-oxoadipate dehydrogenase (OADH), which is encoded by the DHTKD1 gene. tamu.eduoncotarget.com This enzyme is part of a larger complex that converts 2-oxoadipate to glutaryl-CoA. researchgate.net Mutations in the DHTKD1 gene are the cause of the autosomal recessive metabolic disorder known as 2-aminoadipic and 2-oxoadipic aciduria. tamu.eduresearchgate.net This genetic defect leads to the accumulation of 2-oxoadipate and 2-aminoadipate in the blood and urine. tamu.eduoncotarget.com

Epigenetic regulation, which includes modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence, is increasingly recognized as a key factor in metabolic control. nih.govmpg.demdpi.com While research into the specific epigenetic regulation of this compound metabolism is in its early stages, some studies provide initial insights. For instance, the expression of the dhtkd1 gene in an aquatic invertebrate has been shown to be influenced by changes in DNA methylation in response to environmental stress. nih.gov Additionally, databases of human epigenetic data indicate that the DHTKD1 gene is subject to both DNA methylation and various histone modifications, suggesting that its expression in humans is likely under epigenetic control. maayanlab.cloud Long non-coding RNAs (lncRNAs) are another class of epigenetic regulators that can influence gene expression, and their potential role in modulating genes like DHTKD1 is an active area of research. nih.govresearchgate.net

Table 2: Key Genes Involved in the Metabolism of this compound and Related Compounds

GeneOrganismEncoded Enzyme/ProteinFunctionAssociated Conditions/Significance
Rv1248c (hoas)Mycobacterium tuberculosis2-Hydroxy-3-oxoadipate synthase (HOAS)Catalyzes the formation of 2-hydroxy-3-oxoadipate from 2-oxoglutarate and glyoxylate. abcam.comEssential for in vitro growth; a potential drug target. tamu.edu
DHTKD1Homo sapiens2-Oxoadipate dehydrogenase (OADH)Catalyzes the decarboxylation of 2-oxoadipate to glutaryl-CoA in the lysine and tryptophan degradation pathways. oncotarget.comresearchgate.netMutations cause 2-aminoadipic and 2-oxoadipic aciduria. tamu.eduresearchgate.net
AMACRHomo sapiensAlpha-methylacyl-CoA racemaseInvolved in the beta-oxidation of branched-chain fatty acids and bile acid intermediates.Deficiency leads to the accumulation of pristanic acid and is associated with neurological disorders. nih.gov

Advanced Analytical Methodologies for 2 Hydroxy 3 Oxoadipic Acid Quantification in Research

Chromatographic Techniques for 2-Hydroxy-3-oxoadipic Acid Analysis

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate this compound from other metabolites. Mass spectrometry is then typically used for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas chromatography is a powerful tool for separating volatile compounds. However, this compound, with its two carboxylic acid groups, a ketone, and a hydroxyl group, is non-volatile. Therefore, a chemical derivatization process is mandatory to increase its volatility and thermal stability for GC-MS analysis. nih.govnih.gov This typically involves a two-step procedure. frontiersin.org

First, methoximation is performed to protect the ketone group. youtube.comgcms.cz This step converts the keto group into an oxime, which is crucial for preventing the molecule from isomerizing into different forms (tautomers) or undergoing degradation at the high temperatures used in the GC injector and column. nih.govyoutube.com Second, silylation is used to convert the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) esters and ethers, respectively. nih.govyoutube.com This reaction, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), dramatically reduces the compound's polarity and increases its volatility, allowing it to travel through the GC column. nih.govyoutube.com

Following derivatization, the sample is injected into the GC-MS system. The derivatized this compound is separated from other compounds on a capillary column and subsequently ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identification, while the signal intensity is used for quantification. contaminantdb.cahmdb.ca

Table 1: Common Derivatization Reagents for GC-MS Analysis of Keto Acids

Step Reagent Class Example Reagent Target Functional Group(s) Purpose
1 Methoximation Methoxyamine hydrochloride (MeOx) Ketone, Aldehyde Protects carbonyl group, prevents tautomerization and degradation. youtube.comgcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for analyzing organic acids like this compound, primarily because it often does not require derivatization. jasem.com.trresearchgate.net This simplifies sample preparation and reduces the potential for analytical variability. researchgate.net

In this approach, the sample is injected into a liquid chromatograph, where this compound is separated from other components in the liquid phase, typically using a reversed-phase column such as a C18. researchgate.net The mobile phase usually consists of an aqueous solution with a small amount of organic solvent (like acetonitrile) and an acid (like formic acid) to ensure the carboxylic acid groups are protonated for better retention and peak shape. researchgate.net

After exiting the LC column, the analyte is ionized, commonly using electrospray ionization (ESI), and enters the mass spectrometer. In a tandem MS (MS/MS) setup, a specific ion corresponding to the mass of this compound is selected, fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification even at low concentrations in complex biological samples. researchgate.netnih.govmdpi.com Research has confirmed the utility of LC-MS in identifying this compound as the product of enzymatic reactions. nih.govresearchgate.net

Table 2: Typical Parameters for LC-MS/MS Analysis of Organic Acids

Parameter Typical Setting/Type Purpose
Chromatography Reversed-Phase (e.g., C18 column) Separation of polar and non-polar compounds in the liquid phase. researchgate.net
Mobile Phase Water/Acetonitrile with Formic Acid Controls elution of analytes from the column. researchgate.net
Ionization Source Electrospray Ionization (ESI) Generates charged ions from the liquid phase for MS analysis. researchgate.net

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-fragment ion transitions. researchgate.netmdpi.com |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection can also be used for the analysis of this compound. This method is generally less sensitive and specific than mass spectrometry but can be effective for monitoring reactions where the compound is present at higher concentrations.

The separation principle is similar to that in LC-MS, utilizing a reversed-phase C18 column and an acidic aqueous mobile phase. researchgate.netresearchgate.net Detection relies on the ability of the molecule to absorb UV light. The carbonyl group within the this compound structure allows it to be detected at low UV wavelengths, typically around 205-210 nm. researchgate.net The amount of light absorbed is directly proportional to the concentration of the compound in the sample, allowing for quantification by comparing the peak area to that of known standards.

Spectroscopic and Nuclear Magnetic Resonance (NMR) Approaches for this compound

Spectroscopic methods provide invaluable information about the structure and stereochemistry of this compound.

Application of NMR Spectroscopy for Structural Elucidation and Quantification in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. It directly probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C) within a molecule, providing detailed information about its carbon-hydrogen framework. scielo.brtdx.cat

¹H NMR has been instrumental in confirming the identity of this compound in reaction mixtures, often used alongside LC-MS to provide definitive structural proof. nih.govresearchgate.net One-dimensional ¹H NMR can be used as a noninvasive, in-situ method to monitor the enzymatic formation of the related compound 3-oxoadipate (B1233008) in real-time. asm.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can establish direct carbon-to-hydrogen bond correlations, helping to piece together the molecular structure. hmdb.ca A key advantage of NMR is that it typically requires no derivatization and can provide both structural and quantitative information simultaneously. researchgate.net

Table 3: NMR Techniques and Their Application to this compound Analysis

NMR Technique Information Provided Relevance for this compound
¹H NMR Number and type of protons, neighboring protons (connectivity) Confirms the presence of specific CH and OH groups; used for structural proof and monitoring reactions. nih.govasm.org
¹³C NMR Number and type of carbon atoms (e.g., C=O, CH, CH₂) Determines the carbon skeleton and identifies carbonyl and carboxyl carbons. scielo.brresearchgate.net

| 2D NMR (e.g., COSY, HSQC) | Correlation between neighboring protons (COSY) or directly bonded C-H pairs (HSQC) | Unambiguously assigns signals and confirms the complete molecular structure. scielo.brhmdb.ca |

Circular Dichroism (CD) Spectroscopy for Chiral Product Analysis

This compound possesses a chiral center at the second carbon (the one bearing the hydroxyl group), meaning it can exist in two non-superimposable mirror-image forms (enantiomers). nih.gov Circular Dichroism (CD) spectroscopy is an analytical technique that exploits this chirality. jascoinc.comcreative-proteomics.com It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com

This technique is exceptionally well-suited for studying the enzymatic synthesis of this compound, where achiral substrates (like α-ketoglutarate and glyoxylate) are converted into a chiral product. nih.govnih.gov As the chiral product forms, it generates a CD signal at a specific wavelength (e.g., a negative band around 278-280 nm), while the starting materials and other achiral components of the mixture are "silent". nih.govresearchgate.netmdpi.com This allows for the continuous, real-time monitoring of the reaction progress and the determination of enzyme kinetics. nih.govnih.gov Furthermore, the sign of the CD signal can be used to determine the absolute configuration (R or S) of the enantiomer being produced, providing crucial stereochemical information that is not accessible by standard HPLC or MS methods. nih.govmdpi.com

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
3-oxoadipate
Acetonitrile
α-ketoglutarate
Formic acid
Glyoxylate (B1226380)
Methoxyamine hydrochloride
N-methyl-N-(trimethylsilyl)trifluoroacetamide

Enzymatic Assays for Specific Detection of this compound

Enzymatic assays offer high specificity for the detection and quantification of this compound. These methods leverage the unique catalytic activity of enzymes that produce or consume this specific metabolite. The primary enzyme associated with this compound is 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS), which catalyzes the formation of 2-hydroxy-3-oxoadipate from 2-oxoglutarate and glyoxylate. expasy.orgwikipedia.orgqmul.ac.uk The activity of HOAS can be monitored to determine the concentration of its product. For instance, the time-dependent synthesis of the chiral 2-hydroxy-3-oxoadipate can be continuously monitored using circular dichroism (CD) spectroscopy, which detects the formation of the specific chiral product. nih.govmdpi.com

Indirect measurement through coupled enzymatic reactions is a common strategy to quantify metabolites when direct detection is challenging or to amplify the signal. In this approach, the product of the primary reaction becomes the substrate for a second, indicator reaction that produces a readily measurable signal, such as a change in absorbance or fluorescence.

For this compound, a coupled assay can be designed based on its subsequent metabolic conversion. The product of the HOAS reaction, 2-hydroxy-3-oxoadipate, can undergo non-enzymatic decarboxylation to form 5-hydroxy-4-oxopentanoate. expasy.orgnih.gov However, a more controlled and measurable approach involves using a sequence of enzymes. For example, the activity of enzymes that act on related compounds can be adapted. One established method involves monitoring the production of succinate (B1194679) semialdehyde using horse liver alcohol dehydrogenase in the presence of NADH; the reaction is followed by measuring the decrease in NADH absorbance at 340 nm. nih.gov This principle can be applied to create a specific cascade for this compound.

Another potential coupled reaction involves the enzyme 2-oxoadipate reductase, which catalyzes the conversion of 2-oxoadipate to 2-hydroxyadipate with the consumption of NADH. wikipedia.org While this enzyme acts on a related molecule, a synthetic pathway could be engineered to link the presence of 2-hydroxy-3-oxoadipate to this reaction for indirect quantification.

Table 1: Example of a Coupled Enzymatic Assay Principle

StepReactionEnzymeMeasurement Principle
Primary Reaction 2-Oxoglutarate + Glyoxylate → 2-Hydroxy-3-oxoadipate + CO₂2-Hydroxy-3-oxoadipate synthase (HOAS)Formation of the target analyte.
Coupling Reaction 2-Hydroxy-3-oxoadipate → Product XSpecific Dehydrogenase (Hypothetical)Conversion of the analyte to a new product.
Indicator Reaction Product X + NAD⁺ → Product Y + NADH + H⁺Dehydrogenase for Product XSpectrophotometric measurement of NADH production at 340 nm.

High-throughput screening (HTS) is essential for drug discovery and enzyme characterization, allowing for the rapid testing of thousands of compounds. For 2-hydroxy-3-oxoadipate synthase (HOAS), HTS assays are designed to identify potential inhibitors or activators. These assays are typically miniaturized into 96-well or 384-well plate formats. google.com

The development of robust HTS assays for HOAS has been crucial, particularly in the context of discovering new drugs against pathogens like Mycobacterium tuberculosis, where this enzyme is considered essential. nih.govnih.gov Researchers have successfully screened large chemical libraries to find potent inhibitors of HOAS. scilit.com These screening assays are often based on the principles of coupled enzymatic reactions, where the final output is a colorimetric or fluorescent signal that can be rapidly read by a plate reader. For example, an E1-specific assay using a chromophoric electron acceptor can be adapted for HTS to screen for inhibitors by monitoring changes in absorbance. familiasga.com

Isotopic Tracing and Metabolic Flux Analysis Utilizing this compound

Isotopic tracing is a powerful technique to map the flow of atoms through metabolic pathways. By supplying cells with substrates labeled with stable isotopes (like ¹³C or ¹⁵N), researchers can track the incorporation of these labels into downstream metabolites, including this compound. This provides a dynamic picture of metabolic activity, known as metabolic flux analysis (MFA). rsc.orgfrontiersin.org Given that this compound is an intermediate in the catabolism of tryptophan and lysine (B10760008), tracing these amino acids can elucidate the activity of this pathway. researchgate.netebi.ac.uk

Stable isotope labeling using ¹³C is the gold standard for quantifying intracellular metabolic fluxes. frontiersin.org In a typical ¹³C-MFA experiment, a primary carbon source in the culture medium, such as glucose or glycerol, is replaced with its ¹³C-labeled counterpart. nih.govnih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intermediates and, ultimately, into macromolecules like proteins.

To analyze the flux through the pathway involving this compound, researchers can measure the ¹³C labeling patterns in protein-derived amino acids that are biochemically close to this intermediate. frontiersin.org After hydrolysis of cellular proteins, the labeling patterns of amino acids are determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com This information reveals the metabolic routes taken by the carbon atoms and the relative activity of different pathways. rsc.orgmdpi.com For example, ¹³C-MFA has been used to investigate the central metabolism of Mycobacterium tuberculosis, where 2-hydroxy-3-oxoadipate synthase is a key enzyme. frontiersin.orgnih.gov

Table 2: Common ¹³C-Labeled Tracers and Their Applications in Metabolic Flux Analysis

Isotopic TracerTypical ApplicationMeasured MetabolitesInsights Gained
[U-¹³C] Glucose Central carbon metabolism, glycolysis, pentose (B10789219) phosphate (B84403) pathway. d-nb.infoAmino acids, organic acids.Relative activity of major carbon pathways.
[1,2-¹³C] Glucose Distinguishing between glycolysis and the pentose phosphate pathway.Amino acids, sugar phosphates.Flux splitting at key metabolic nodes.
[U-¹³C] Glutamine TCA cycle, reductive carboxylation. d-nb.infoTCA cycle intermediates, related amino acids.Anaplerotic and cataplerotic fluxes.
¹³C-Glycerol Gluconeogenesis and central metabolism in specific organisms (e.g., mycobacteria). nih.govProtein-derived amino acids.Adaptation of metabolism to alternative carbon sources. nih.gov

The data generated from stable isotope labeling experiments are complex and require sophisticated computational tools for interpretation. Computational modeling is the final and crucial step in ¹³C-MFA, where the measured mass isotopomer distributions (MIDs) are used to estimate the rates (fluxes) of intracellular biochemical reactions. frontiersin.orgfrontiersin.org

The process begins with the construction of a metabolic network model that includes the relevant biochemical reactions and the specific atom transitions for each reaction. d-nb.info This model mathematically connects the metabolic fluxes to the labeling patterns of the measured metabolites. nih.gov Specialized software packages, such as INCA or FluxML, are then used to solve the system of equations and find the set of fluxes that best explains the experimental MID data. frontiersin.orgd-nb.info This is typically achieved through an iterative optimization process that minimizes the difference between the measured and the model-predicted labeling patterns. mdpi.com More recently, machine learning frameworks have been developed to enhance the speed and accuracy of flux calculations from isotopic data. acs.org

This integrated approach of isotopic labeling and computational modeling provides quantitative insights into the activity of metabolic pathways, including the one involving this compound, under various physiological or pathological conditions.

Theoretical and Computational Studies of 2 Hydroxy 3 Oxoadipic Acid

Theoretical and computational chemistry provide powerful tools for investigating the intrinsic properties of molecules like 2-hydroxy-3-oxoadipic acid, offering insights that complement experimental data. These methods allow for the detailed examination of electronic structure, molecular dynamics, and conformational possibilities.

Quantum Mechanical Calculations and Molecular Dynamics Simulations of this compound

While extensive, dedicated quantum mechanical (QM) studies published solely on this compound are limited, the principles of QM calculations offer a framework for predicting its chemical behavior. jinr.ru Such in silico investigations are crucial for understanding the molecule's electronic properties and reactivity.

Electronic Structure and Reactivity Predictions

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation, providing information on electron distribution and orbital energies. jinr.ru For this compound, these calculations can predict key descriptors of reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, as their energy gap indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic potential maps can also be generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is vital for predicting how this compound will interact with enzymes and other metabolites within a biological system.

Publicly available computed data provides some of these theoretical properties:

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C6H8O6 PubChem nih.gov
Molecular Weight 176.12 g/mol PubChem nih.gov
XLogP3-AA (LogP) -1.5 PubChem nih.gov
Monoisotopic Mass 176.03208797 Da PubChem nih.gov
Predicted CCS ([M-H]-) 129.6 Ų PubChemLite uni.lu

This table was generated using data from computational predictions.

Solvent Effects and Conformation Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions with the surrounding environment, such as a solvent. jinr.ru The conformation of this compound—the spatial arrangement of its atoms—is flexible due to the rotation around its single bonds. mdpi.com

MD simulations can reveal how the presence of water molecules influences the molecule's shape. unl.pt The polar carboxyl and hydroxyl groups of this compound are expected to form hydrogen bonds with water, which will affect its preferred conformation in an aqueous cellular environment. By simulating the molecule within a "box" of solvent molecules, researchers can identify the most stable (lowest energy) conformations and the energetic barriers between them. unl.ptrsc.org This information is critical for understanding how the molecule fits into the active site of an enzyme. unl.pt For example, MD simulations have been used to understand how solvents influence enzyme enantioselectivity and the structural causes of ligand imprinting. unl.pt

In Silico Modeling of this compound Metabolic Pathways

In silico models of metabolism provide a system-level understanding of how compounds like this compound are processed and integrated within a cell's complete metabolic network.

Constraint-Based Reconstruction and Analysis (COBRA) Models

Constraint-Based Reconstruction and Analysis (COBRA) is a powerful computational framework used to study metabolism at a genome scale. nih.govresearchgate.net These models are built from an organism's genomic data, creating a comprehensive network of all known metabolic reactions. nih.gov The COBRA approach analyzes the flow of metabolites (fluxes) through this network under certain constraints, such as nutrient availability and reaction thermodynamics, often with the goal of predicting an outcome like the maximization of growth. elifesciences.orgfrontiersin.org

This compound appears as a metabolite in genome-scale metabolic models (GSMMs) of various organisms, particularly those involved in glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.orggenome.jp For instance, models of Mycobacterium tuberculosis and pathogenic Burkholderia species include the reaction catalyzed by 2-hydroxy-3-oxoadipate (B1261866) synthase, which produces this compound. nih.govasm.org In these models, the compound is a node in the metabolic map, connecting the metabolism of glyoxylate and 2-oxoglutarate. wikipedia.org By simulating the effects of gene knockouts or different nutrient conditions, COBRA models can predict the importance of the pathway involving this compound for the organism's survival or growth. nih.gov Such analyses can help identify potential drug targets in pathogens. nih.gov

Kinetic Modeling of Entire Metabolic Networks

While COBRA models focus on steady-state fluxes, kinetic models aim to describe the dynamic behavior of a metabolic network by incorporating enzyme kinetics. frontiersin.org These models use differential equations based on enzyme rate laws (like the Michaelis-Menten equation) to simulate the changes in metabolite concentrations over time. researchgate.net

Developing a kinetic model for a network that includes this compound requires detailed experimental data on the kinetic parameters (e.g., Vmax, Km, and inhibition constants) of the enzymes involved, such as 2-hydroxy-3-oxoadipate synthase. nih.gov Studies on the Mycobacterium tuberculosis 2-hydroxy-3-oxoadipate synthase (HOAS) have provided such parameters, revealing its allosteric regulation by molecules like acetyl-CoA (an activator) and GarA (an inhibitor). nih.govnih.gov This kinetic information is crucial for building a predictive model. nih.gov A kinetic model can simulate how the concentration of 2-hydroxy-3-oxoadipate changes in response to fluctuations in its precursors (glyoxylate and 2-oxoglutarate) or regulatory molecules. researchgate.net These models are essential for understanding flux control and identifying metabolic bottlenecks in pathways engineered for biotechnological purposes. researchgate.net

Table 2: Kinetic Parameters for M. tuberculosis 2-Hydroxy-3-oxoadipate Synthase (HOAS)

Substrate Parameter Value Conditions
2-Ketoglutarate kcat 2.5 ± 0.1 s⁻¹ pH 6.5, 37°C
Km 0.9 ± 0.1 mM
Glyoxylate kcat 2.6 ± 0.1 s⁻¹ pH 6.5, 37°C
Km 0.10 ± 0.02 mM

This table is based on data from steady-state kinetic analysis of the HOAS enzyme. nih.gov

Bioinformatics Approaches to Genes and Enzymes Related to this compound

Bioinformatics provides the tools to connect a metabolite to the genes and proteins responsible for its synthesis and degradation. The primary enzyme associated with this compound is 2-hydroxy-3-oxoadipate synthase (EC 2.2.1.5). wikipedia.orgexpasy.orgqmul.ac.uk This enzyme catalyzes the ligation of glyoxylate and 2-oxoglutarate to form 2-hydroxy-3-oxoadipate and CO2. wikipedia.org

Bioinformatic analyses begin with identifying the gene encoding this enzyme. In Mycobacterium tuberculosis, the gene Rv1248c was identified as the 2-hydroxy-3-oxoadipate synthase (HOAS), although it was initially annotated as a component of the α-ketoglutarate dehydrogenase complex. pnas.org This re-annotation was achieved through techniques like activity-based metabolomic profiling, which directly links gene products to their function. pnas.orgscispace.com

Once a gene is identified, bioinformatics tools are used to find homologous genes in other species by searching sequence databases. This allows for the prediction of which other organisms possess this metabolic capability. Furthermore, analysis of the genomic context can reveal metabolic gene clusters, where genes for enzymes in the same pathway are located close to each other in the genome. oup.com For example, studies in the yeast Candida albicans have identified gene clusters for two branches of the 3-oxoadipate (B1233008) pathway, which is metabolically related. oup.com Such clustering implies co-regulation of the genes and provides strong evidence for their functional relationship in a specific metabolic pathway. oup.com

Comparative Genomics and Pathway Evolution

Comparative genomics investigates the similarities and differences in the genetic material of various organisms to understand evolutionary processes. This approach has been instrumental in elucidating the evolution of metabolic pathways that produce or consume precursors to this compound, such as the 3-oxoadipate and L-lysine degradation pathways.

Pathway Architecture and Gene Clustering

The organization of genes encoding metabolic pathway enzymes offers clues about their evolutionary history. In some organisms, these genes are found together in "metabolic gene clusters," which allows for their co-regulation.

Fungi: In the pathogenic yeast Candida albicans, the genes for the 3-oxoadipate pathway, which is used to break down hydroxyderivatives of benzene, are organized into two distinct metabolic gene clusters. nih.govoup.com This clustering is a common feature for catabolic pathways in fungi and suggests a strong selective pressure to maintain the pathway's integrity. Comparative genomic studies show that the enzymes encoded by these clusters have a sparse phylogenetic distribution among Saccharomycotina, indicating that the pathway likely evolved through extensive gene loss in many yeast lineages. nih.gov

Bacteria: In contrast to fungi, the genetic basis for similar pathways in bacteria can be more varied. In Mycobacterium tuberculosis, the gene rv1248c encodes 2-hydroxy-3-oxoadipate synthase (HOAS), a key enzyme that links the TCA cycle with glutamate (B1630785) synthesis. nih.gov While this enzyme is critical, studies comparing different mutant strains suggest complex regulatory phenomena beyond simple gene presence or absence, pointing to a different evolutionary and regulatory strategy compared to the clustered pathways in yeast. nih.gov

Evolution of Enzyme Complexes

Computational and genetic studies have revealed how new enzyme functions can evolve from existing protein complexes. The human 2-oxoadipate dehydrogenase complex (OADHc), involved in L-lysine catabolism, provides a clear example. mdpi.comnih.gov It was found that the 2-oxoadipate dehydrogenase (E1a), the first component of the OADHc, can assemble a functional complex by sharing the dihydrolipoamide (B1198117) succinyltransferase (E2o) and dihydrolipoamide dehydrogenase (E3) components with the 2-oxoglutarate dehydrogenase complex (OGDHc) from the TCA cycle. mdpi.com This sharing suggests an evolutionary "crosstalk" where a new pathway (L-lysine catabolism) has co-opted parts of a more ancient and central metabolic pathway (the TCA cycle). mdpi.com

Table 1: Comparative Genomic Features of Pathways Involving 2-Hydroxy-3-Oxoadipate Precursors

Organism Pathway Key Enzyme(s) Gene Clustering Evolutionary Notes
Candida albicans 3-Oxoadipate Pathway Enzymes for catechol and hydroxyhydroquinone degradation Yes (two clusters) Pathway evolution among yeasts is marked by extensive gene loss; clustering facilitates co-regulation. nih.govoup.com
Mycobacterium tuberculosis Glyoxylate & Dicarboxylate Metabolism 2-Hydroxy-3-oxoadipate Synthase (HOAS) No The gene (rv1248c) is essential and links the TCA cycle to glutamate synthesis. nih.gov

Protein-Ligand Docking and Virtual Screening for Enzyme Modulators

Protein-ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein or enzyme) to form a stable complex. This method, along with virtual screening, is crucial for understanding enzyme mechanisms and for discovering new enzyme modulators.

Molecular Docking of Pathway Enzymes

Computational docking has been applied to understand the function and versatility of enzymes in the L-lysine degradation pathway.

Human 2-Oxoadipate Dehydrogenase (E1a): To investigate how the human E1a enzyme interacts with its substrates and other components, induced fit docking studies have been performed. mdpi.com Using software like the Protein Preparation Wizard and Glide/Prime from Schrödinger, researchers have modeled the binding of ligands within the enzyme's active site. mdpi.com These simulations help explain the enzyme's ability to process non-native substrates, such as 2-oxopimelic acid, by comparing the binding modes of different molecules. mdpi.comnih.gov

Dihydrolipoamide Succinyltransferase (E2o): Docking studies have also been used to model how intermediates are channeled between enzymes. For instance, the S8-adipoyldihydrolipoamide intermediate was modeled into the active site of the E2o core, providing insights into the structural basis for the transfer of the adipoyl moiety to Coenzyme A. mdpi.comnih.gov

Engineered Dehydrogenases: In the field of synthetic biology, computational analysis is used to guide protein engineering. To improve the production of adipic acid, researchers engineered an (R)-2-hydroxyglutarate dehydrogenase to be more efficient at reducing 2-oxoadipate. researchgate.net Computational tools like FoldX were used to calculate changes in protein stability and predict the effects of mutations, helping to prioritize which variants to create and test experimentally. researchgate.net This approach successfully identified a key mutation (A206V) that significantly boosted the enzyme's activity. researchgate.net

Virtual Screening for Enzyme Inhibitors

Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov While specific VS campaigns targeting 2-hydroxy-3-oxoadipate synthase are not widely published, the enzymes in its related pathways are viable targets. The general methodology involves:

Target Preparation: A high-resolution 3D structure of the target enzyme (e.g., 2-hydroxy-3-oxoadipate synthase or 2-oxoadipate dehydrogenase) is obtained, often through X-ray crystallography or homology modeling. mdpi.comchalmers.se

Library Screening: A large database of chemical compounds is computationally docked into the active or allosteric site of the enzyme. nih.gov

Scoring and Ranking: The binding poses of each compound are evaluated using a scoring function that estimates the binding affinity. Compounds are ranked, and the top candidates are selected for further experimental testing. researchgate.netnih.gov

This in silico approach accelerates the discovery of novel enzyme modulators by narrowing down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov

Table 2: Computational Docking and Screening Studies on Related Enzymes

Target Enzyme Organism Computational Method Ligand/Molecule Key Findings
2-Oxoadipate Dehydrogenase (E1a) Homo sapiens Induced Fit Docking (Glide/Prime) 2-Oxoadipate, 2-Oxopimelate Provided insights into the mechanism of functional versatility and the ability of E1a to process non-cognate substrates. mdpi.comnih.gov
Dihydrolipoamide Succinyltransferase (E2o) Homo sapiens Molecular Modeling S8-adipoyldihydrolipoamide Modeled the binding of the reaction intermediate in the E2o active site to understand the transfer of the adipoyl group to CoA. mdpi.comnih.gov

Biological Roles and Significance of 2 Hydroxy 3 Oxoadipic Acid in Non Human Systems

Role of 2-Hydroxy-3-oxoadipic Acid in Microbial Physiology and Metabolism

In the microbial realm, this compound is a key player in specialized metabolic pathways that confer adaptive advantages. Its synthesis allows certain microbes to navigate challenging environments and utilize alternative carbon sources.

Mycobacterium tuberculosis

Research has extensively detailed the role of this compound in the metabolic plasticity of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In Mtb, the enzyme 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS), encoded by the gene Rv1248c, is a key component of a variant tricarboxylic acid (TCA) cycle. nih.gov This pathway is critical for the bacterium's ability to survive under the stressful conditions encountered within its human host, such as hypoxia, nutrient limitation, and nitrosative or oxidative stress from the immune response.

The synthesis of this compound allows Mtb to bypass the conventional α-ketoglutarate dehydrogenase complex, which is notably inactive in this organism. This alternative route helps the bacterium manage the metabolic flux at the crucial node linking the TCA cycle with glutamate (B1630785) metabolism. nih.gov Specifically, the HOAS pathway plays a defensive role when Mtb is exposed to reactive nitrogen intermediates, which are a key part of the host's antimicrobial arsenal. This metabolic adaptation is considered essential for the pathogen's survival and persistence in macrophages.

Candida albicans

In the context of the pathogenic yeast Candida albicans, the metabolic pathways involving adipate (B1204190) intermediates are also linked to stress adaptation, though the specific compound is different. C. albicans utilizes the 3-oxoadipate (B1233008) pathway (also known as the β-ketoadipate pathway) to degrade toxic hydroxyaromatic compounds like phenol (B47542) and its derivatives. oup.comnih.gov This pathway allows the yeast to use these challenging compounds as a carbon source and involves coping with the associated oxidative stress by upregulating antioxidant systems like catalase. nih.gov

It is important to distinguish that the central intermediate in this pathway is 3-oxoadipate, not this compound. oup.com Both branches of the 3-oxoadipate pathway merge to form 3-oxoadipate, which is then converted into succinate (B1194679) and acetyl-CoA, feeding into the TCA cycle. oup.com While the 2-hydroxy-3-oxoadipate synthase (HOAS) enzyme has been detected in fungi, nih.gov current literature does not detail a specific role for its product, this compound, in the stress response of Candida albicans. The adaptation to chemical stress in this yeast is primarily mediated by the related 3-oxoadipate pathway.

The metabolic pathway leading to this compound is a significant contributor to the virulence of Mycobacterium tuberculosis. By enabling the bacterium to resist the host's nitrosative and oxidative attacks and to adapt its metabolism to the nutrient-poor environment of the macrophage, the HOAS pathway is integral to the pathogen's ability to establish and maintain an infection. The metabolic flexibility it provides is a key virulence mechanism.

There is currently no direct scientific evidence in the reviewed literature linking this compound or its synthesis to the process of biofilm formation in non-human pathogens.

The synthesis of this compound is an important aspect of carbon metabolism in certain microbes. In M. tuberculosis, the HOAS enzyme connects the metabolism of glyoxylate (B1226380) and α-ketoglutarate, allowing for metabolic rewiring based on carbon source availability. nih.gov This function may be particularly important for glyoxylate detoxification when the cell's capacity to process it through other pathways is exceeded. nih.gov

More broadly, pathways involving adipate-related molecules are crucial for nutrient cycling in diverse ecosystems. The 3-oxoadipate pathway, found in various bacteria and fungi like Aspergillus and Candida, is a prime example. oup.comresearchgate.net It enables these microbes to break down complex and often toxic aromatic compounds from environmental pollutants or plant lignin, converting them into central metabolites like succinate and acetyl-CoA. oup.comresearchgate.net While chemically distinct, the function of these pathways highlights a common microbial strategy: the use of specialized routes involving adipate intermediates to expand the range of usable carbon sources, thereby playing a vital role in bioremediation and the global carbon cycle.

Significance of this compound in Plant Biochemistry

The role of this compound in plant biochemistry is not well-established, and specific research on this compound is limited.

Early studies detected 2-hydroxy-3-oxoadipate synthase (HOAS) activity in plants and speculated that its product could be involved in the biosynthesis of secondary metabolites. nih.gov However, subsequent detailed research to confirm a specific role for this compound in any major plant secondary metabolite pathway is not available in the current literature. Research into the degradation of lignin, a major plant secondary metabolite, in the bacterium Sphingobium sp. has identified an enzyme that acts on a related compound, 4-carboxy-4-hydroxy-2-oxoadipate, as part of this metabolic process. uniprot.org

There is no direct evidence from the reviewed literature demonstrating a role for this compound in plant responses to environmental stimuli. However, studies on plant stress have identified changes in related metabolites. For instance, in loblolly pine (Pinus taeda) seedlings under drought stress, an enrichment of 2-oxoadipic acid was observed, suggesting its involvement in amino acid metabolism as part of the stress response. frontiersin.org This compound, which is also an intermediate in plant lysine (B10760008) catabolism, ebi.ac.uk is structurally different from this compound. These findings indicate that while metabolic pathways involving adipic acid derivatives are responsive to environmental stress in plants, a specific function for this compound has not yet been elucidated.

Contribution to Photosynthesis or Respiration Pathways

This compound is an intermediate in the glyoxylate and dicarboxylate metabolism pathway, which connects to central respiratory processes. genome.jpgenome.jp Its formation and consumption are linked to the tricarboxylic acid (TCA) cycle, a key component of cellular respiration. The synthesis of this compound is catalyzed by the thiamin diphosphate (B83284) (ThDP)-dependent enzyme 2-hydroxy-3-oxoadipate synthase (HOAS). nih.gov This enzyme facilitates a carboligation reaction between glyoxylate and 2-oxoglutarate, the latter being a critical intermediate of the TCA cycle. nih.govmodelseed.org

The reaction is as follows: 2-Oxoglutarate + Glyoxylate → 2-Hydroxy-3-oxoadipate + CO₂ modelseed.org

Function of this compound in Invertebrate and Vertebrate (Non-Human) Models

Metabolic Markers in Animal Model Studies for Basic Metabolic Research

This compound and its related metabolites serve as potential markers in metabolic research, particularly in studies involving amino acid catabolism and metabolic stress. The compound is formed from the degradation of lysine and tryptophan, two essential amino acids. wikipedia.orgebi.ac.uk Consequently, its levels can reflect the flux through these catabolic pathways.

In studies of Mycobacterium tuberculosis, the abundance of 2-hydroxy-3-oxoadipate (HOA) was observed to increase, confirming the in vivo activity of the HOA synthase enzyme. nih.gov This demonstrates its utility as a marker for the activity of this specific enzymatic pathway in a bacterial model. nih.gov In mouse models, the implication of HOA synthase in liver glyoxylate detoxification suggests that tissue or biofluid levels of this compound could serve as a marker for this physiological process. nih.gov While direct studies are limited, research on the closely related compound 2-oxoadipic acid, a precursor, highlights the pathway's significance. For example, 2-oxoadipic acid was identified as a unique salivary metabolite in control mice in a study of chronic sleep disorders, and its levels are known to be altered in conditions like glutaric aciduria type 1. nih.govbiocrates.com

Organism/SystemMetabolic ContextFinding Related to this compound (or precursor)Reference
Mouse (Liver)Glyoxylate DetoxificationHOA synthase, the enzyme producing 2-hydroxy-3-oxoadipate, is implicated in this process, suggesting the compound could be a marker for detoxification activity. nih.gov
Rat (Brain)Lysine/Tryptophan CatabolismInhibition of 2-oxoadipate dehydrogenase (downstream of 2-hydroxy-3-oxoadipate) leads to accumulation of the precursor 2-oxoadipate, indicating the pathway's activity can be monitored. frontiersin.org
Mycobacterium tuberculosisMetabolic Stress/Enzyme ActivityIncreased abundance of 2-hydroxy-3-oxoadipate was detected, serving as a direct marker of the 2-hydroxy-3-oxoadipate synthase activity in vivo. nih.gov

Contributions to Specific Organ Physiology in Research Organisms (e.g., Drosophila, C. elegans, mouse models for mechanistic studies)

The function of this compound is tied to fundamental metabolic pathways that are conserved across many research organisms.

Drosophila melanogaster (Fruit fly) : In Drosophila, 2-hydroxy-3-oxoadipate is a recognized component of the glyoxylate and dicarboxylate metabolism pathway. genome.jp This pathway is crucial for metabolizing two-carbon compounds and is linked to amino acid metabolism, including the breakdown of tryptophan. genome.jpgenome.jp Its presence in this central metabolic map points to a housekeeping role in cellular metabolism within the fruit fly.

Caenorhabditis elegans (Nematode) : While direct measurement of this compound in C. elegans is not prominently documented, comprehensive metabolic models of the nematode, such as WormJam, include the necessary pathways for its synthesis, like glyoxylate and amino acid metabolism. tum.dekegg.jp The existence of these pathways suggests that the compound plays a role in the nematode's central carbon and nitrogen metabolism, even if its specific physiological contributions have not yet been detailed. tum.dekegg.jp

Mouse Models : In mice, the most specific function identified is the role of its synthesis in the liver for glyoxylate detoxification. nih.gov The liver is a primary site of metabolism, and managing potentially toxic compounds like glyoxylate is a critical physiological function. Furthermore, the broader pathway involving this compound's precursor, 2-oxoadipate, is active in the brain. Studies in rats have shown that this pathway is integral to the catabolism of lysine and tryptophan in the central nervous system. frontiersin.org This indicates a role for this metabolic route in maintaining amino acid homeostasis in the brain. frontiersin.org

OrganismOrgan/SystemObserved or Inferred FunctionReference
Drosophila melanogasterWhole organismIntermediate in the glyoxylate and dicarboxylate metabolism pathway. genome.jp
Caenorhabditis elegansWhole organism (inferred)Likely involved in central carbon and nitrogen metabolism based on the presence of related metabolic pathways in genomic models. tum.dekegg.jp
MouseLiverInvolved in glyoxylate detoxification via the enzyme 2-hydroxy-3-oxoadipate synthase. nih.gov
RatBrainThe metabolic pathway is active in the catabolism of lysine and tryptophan, suggesting a role in amino acid homeostasis. (Inferred from studies on the precursor 2-oxoadipate). frontiersin.org

Developmental Roles in Model Organisms

Based on a review of available scientific literature, there is currently a lack of specific information detailing a direct developmental role for this compound in common non-human model organisms such as Drosophila, C. elegans, or mice. Research has predominantly focused on its position within central metabolic pathways related to amino acid catabolism and detoxification rather than on its potential functions during embryonic development, growth, or differentiation.

Research Applications and Methodological Utility of 2 Hydroxy 3 Oxoadipic Acid

Use of 2-Hydroxy-3-oxoadipic Acid as a Substrate for Enzyme Activity Assays

This compound is centrally involved in the characterization of specific enzyme activities, particularly as a product in assays for synthases. The primary enzyme associated with this compound is 2-hydroxy-3-oxoadipate (B1261866) synthase (EC 2.2.1.5).

This enzyme catalyzes the condensation of 2-oxoglutarate and glyoxylate (B1226380) to form 2-hydroxy-3-oxoadipate and carbon dioxide. wikipedia.org Assays for 2-hydroxy-3-oxoadipate synthase, also known as α-ketoglutaric-glyoxylic carboligase, rely on the detection of its product, 2-hydroxy-3-oxoadipate. wikipedia.org The activity of this enzyme, which is part of the broader glyoxylate and dicarboxylate metabolism, can be quantified by monitoring the rate of product formation over time. wikipedia.org Methodologies for such assays often involve chromatographic techniques to separate and quantify the 2-hydroxy-3-oxoadipate formed, or spectrophotometric methods if a coupled enzymatic reaction leading to a measurable chromophore is available.

While less common, the compound can also theoretically be used as a starting substrate to assay enzymes that might catalyze its downstream conversion, such as a putative reductase or decarboxylase. For instance, in a coupled enzyme assay, the disappearance of this compound or the appearance of a subsequent product could be measured to determine the kinetic parameters of an enzyme under investigation. nih.gov

Table 1: Enzyme Reaction Involving this compound

Enzyme Name EC Number Reaction Role of this compound

Application of this compound in Metabolic Engineering Research

Metabolic engineering leverages the modification of cellular pathways to enhance the production of desired chemicals. Intermediates like this compound are crucial in the design and optimization of these engineered networks, particularly for producing valuable dicarboxylic acids.

This compound is an intermediate in engineered biosynthetic pathways aimed at producing adipic acid, a key precursor for nylon production. Researchers have focused on constructing novel pathways in microbial hosts like Escherichia coli that channel central metabolites towards adipic acid. One proposed pathway involves the conversion of 2-oxoadipate to adipate (B1204190) via 2-hydroxyadipate and other intermediates. researchgate.net

The optimization of such pathways requires a detailed understanding of each enzymatic step. For instance, the reduction of a related compound, 2-oxoadipate to (R)-2-hydroxyadipate, has been identified as a key reaction and a potential bottleneck. researchgate.net Engineering enzymes like (R)-2-hydroxyglutarate dehydrogenase to improve their efficiency with substrates like 2-oxoadipate is a critical area of research that paves the way for the efficient biological production of adipic acid. researchgate.netresearchgate.net Understanding the kinetics and substrate specificities of enzymes that act on structurally similar compounds, such as this compound, provides valuable insights for protein engineering efforts aimed at optimizing these novel production pathways.

The construction of microbial "cell factories" is a fundamental goal of metabolic engineering, not only for industrial production but also for the academic study of metabolic regulation and flux. By introducing pathways that involve intermediates like this compound, researchers can study how a host organism's metabolism responds to the introduction of a new synthetic route.

For example, expressing the genes for a pathway that produces dicarboxylic acids allows for the investigation of precursor supply, cofactor (e.g., NADH, NADPH) balancing, and the effect of intermediate accumulation on cell growth and viability. The development of strains producing 3-hydroxypropionic acid (3-HP), another valuable hydroxy acid, has demonstrated the importance of optimizing precursor and cofactor availability to achieve high yields. These studies provide a framework for engineering more complex pathways, such as those involving C6 dicarboxylic acids.

Table 2: Research Findings in Metabolic Engineering of Related Pathways

Host Organism Target Compound Key Intermediate(s) Research Finding
Escherichia coli Adipic Acid 2-oxoadipate, 2-hydroxyadipate Pathway construction demonstrated the potential for bio-based adipic acid production. Enzyme engineering was crucial to improve flux. researchgate.net
Corynebacterium glutamicum Adipic Acid 3-oxoadipyl-CoA, 3-hydroxyadipyl-CoA Implementation of a reverse β-oxidation pathway led to the production of adipic acid, demonstrating the functionality of the engineered pathway. researchgate.net

This compound as a Research Probe for Metabolic Perturbations in Model Systems

While not typically used as an external probe, the monitoring of endogenous levels of this compound can serve as an effective method to investigate metabolic perturbations. Changes in the concentration of this intermediate can act as a sensitive indicator of alterations in related metabolic pathways, such as the glyoxylate and dicarboxylate metabolism.

In studies involving genetic modifications (e.g., gene knockouts) or environmental stress, a significant increase or decrease in the cellular pool of this compound would signal a metabolic bottleneck or a redirection of carbon flux. For instance, if an enzyme responsible for its downstream conversion is inhibited or deleted, an accumulation of this compound would be expected. Conversely, if a precursor-supplying pathway is disrupted, its levels would likely decrease. This approach is analogous to studies of fatty acid metabolic disorders where the quantification of specific 3-hydroxydicarboxylic acids is used to diagnose enzymatic deficiencies. nih.gov

Utilization in Systems Biology and Metabolomics Studies

Metabolomics studies aim to identify "metabolic signatures"—unique patterns of metabolite concentrations that correspond to a specific physiological state, genetic background, or environmental condition. The presence and concentration of this compound can be a component of such signatures.

For example, in microorganisms that utilize the glyoxylate cycle, the flux through this pathway can vary significantly depending on the carbon source. Untargeted metabolomics analysis of these organisms under different growth conditions could reveal a metabolic signature in which this compound and other related dicarboxylates are significantly altered. This was demonstrated in a study of Saccharomyces cerevisiae, where metabolomics captured changes in glyoxylate and dicarboxylate metabolism during the diauxic shift. The identification of such signatures provides a deeper understanding of metabolic regulation and can help identify novel targets for metabolic engineering or drug development.

Integration into Large-Scale Metabolic Networks and Flux Analysis

The integration of this compound into large-scale metabolic networks is fundamentally linked to the enzymatic activity of 2-hydroxy-3-oxoadipate synthase. This enzyme carves a unique metabolic route that connects the glyoxylate and dicarboxylate metabolism with the tricarboxylic acid (TCA) cycle. The primary reaction catalyzed is the condensation of glyoxylate and α-ketoglutarate (2-oxoglutarate) to form this compound.

A notable example of this enzymatic function is the protein Rv1248c found in Mycobacterium tuberculosis epfl.ch. This multifunctional enzyme has been identified to possess 2-hydroxy-3-oxoadipate synthase activity, alongside other functions such as α-ketoglutarate decarboxylase activity epfl.ch. The reaction establishes a direct link between the glyoxylate shunt, which produces glyoxylate, and the pool of α-ketoglutarate, a key intermediate in the TCA cycle.

The inclusion of the 2-hydroxy-3-oxoadipate synthase reaction in genome-scale metabolic models (GEMs) allows for a more comprehensive representation of the metabolic capabilities of organisms possessing this enzyme, such as Mycobacterium tuberculosis. GEMs are mathematical representations of the known metabolic reactions in an organism and are used to simulate metabolic phenotypes under various conditions nih.govbiorxiv.orgdu.ac.inplos.orgsdsu.edu. The presence of this reaction in a GEM would allow for the in silico exploration of its role in cellular metabolism.

Metabolic flux analysis, an experimental and computational technique used to quantify the rates of metabolic reactions, can provide significant insights into the activity of the pathway involving this compound nih.govbiorxiv.orgresearchgate.net. By using isotope-labeled substrates, such as labeled glyoxylate or α-ketoglutarate, researchers can trace the flow of atoms through the metabolic network and determine the flux through the 2-hydroxy-3-oxoadipate synthase reaction. This type of analysis is particularly crucial for understanding the metabolic flexibility of pathogens like Mycobacterium tuberculosis, which relies on alternative carbon sources, such as fatty acids that are metabolized via the glyoxylate shunt, for survival within a host nih.govbiorxiv.org.

The partitioning of metabolic flux between the canonical TCA cycle and the glyoxylate shunt is a critical determinant of the metabolic state of an organism nih.govbiorxiv.org. The 2-hydroxy-3-oxoadipate synthase reaction represents a potential node for this partitioning, influencing the balance between energy production, biosynthesis of precursors, and the detoxification of glyoxylate.

Below is a table summarizing the key reactants and products of the 2-hydroxy-3-oxoadipate synthase reaction, which is central to the integration of this compound into metabolic networks.

Reactant/ProductChemical FormulaRole in the Reaction
α-Ketoglutaric acidC5H6O5Substrate
Glyoxylic acidC2H2O3Substrate
This compoundC6H8O6Product

Future Directions and Emerging Research Avenues for 2 Hydroxy 3 Oxoadipic Acid

Elucidation of Undiscovered Metabolic Pathways Involving 2-Hydroxy-3-oxoadipic Acid

The known metabolic positioning of this compound is primarily as a product of the condensation of 2-oxoglutarate (an intermediate of the TCA cycle) and glyoxylate (B1226380). wikipedia.org However, the full extent of the pathways it participates in is not completely understood, presenting a significant area for future research.

A pivotal discovery was the identification of the enzyme 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS) in Mycobacterium tuberculosis. researchgate.netnih.gov This enzyme, encoded by the gene Rv1248c, catalyzes the formation of 2-hydroxy-3-oxoadipate. nih.gov The physiological purpose of this pathway in mycobacteria is still a subject of investigation. It has been hypothesized to be a mechanism for detoxifying excess glyoxylate or playing a role in glutamate (B1630785) metabolism. nih.gov The function of this pathway and its potential essentiality in pathogenic organisms like M. tuberculosis represent a critical undiscovered aspect of its metabolic relevance.

Furthermore, this compound is structurally related to intermediates of the 3-oxoadipate (B1233008) pathway, which is crucial for the microbial degradation of aromatic compounds derived from lignin or environmental pollutants like benzoate (B1203000) and catechol. nih.govresearchgate.net Future research is likely to focus on uncovering potential links or shunts between the glyoxylate cycle and aromatic catabolism through this intermediate. Exploring whether this compound can be channeled into the 3-oxoadipate pathway or if it represents a metabolic dead-end under certain conditions is a key research question. The inherent instability of this compound, which can decompose into 5-hydroxylevulinate, adds another layer of complexity to its metabolic tracking. nih.gov

Table 1: Known and Postulated Metabolic Pathways for this compound

Pathway Name Key Reactants Key Products Organism Type Research Status
Glyoxylate and Dicarboxylate Metabolism 2-Oxoglutarate + Glyoxylate 2-Hydroxy-3-oxoadipate + CO2 Bacteria, Mammalia wikipedia.orgnih.gov Established
Mycobacterial Glyoxylate Detoxification (Hypothesized) 2-Oxoglutarate + Glyoxylate 2-Hydroxy-3-oxoadipate Mycobacterium tuberculosis nih.gov Under Investigation

Exploration of Novel Enzymatic Activities Related to this compound

The primary enzyme responsible for the synthesis of this compound is 2-hydroxy-3-oxoadipate synthase (HOAS), which has the Enzyme Commission (EC) number 2.2.1.5. wikipedia.org It is classified as a transferase, specifically a carboligase that forms a carbon-carbon bond. wikipedia.orgnih.gov

Future research will also likely focus on enzymes that metabolize this compound. Given its structural similarity to 3-oxoadipate, researchers may investigate whether enzymes like 3-oxoadipate CoA-transferase or hydrolases could act on a CoA-activated form of this compound. qmul.ac.uk The discovery of dehydrogenases, decarboxylases, or lyases that specifically recognize this compound would open up new branches of its metabolic network.

Table 2: Key Enzymes in this compound Metabolism

Enzyme Name EC Number Reaction Catalyzed Cofactor(s) Known Regulators
2-Hydroxy-3-oxoadipate synthase (HOAS) 2.2.1.5 wikipedia.org 2-Oxoglutarate + Glyoxylate → 2-Hydroxy-3-oxoadipate + CO2 Thiamin diphosphate (B83284) (ThDP), Mg2+ wikipedia.orgnih.gov Acetyl-CoA (Activator), GarA (Inhibitor) nih.gov
Unknown Dehydrogenase - 2-Hydroxy-3-oxoadipate → Downstream product NAD+/NADP+ -

Advanced Multi-Omics Integration for Comprehensive Understanding of this compound Metabolism

A comprehensive understanding of the role of this compound requires system-level approaches. Advanced multi-omics integration—combining genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy for this purpose. Such approaches have proven effective in elucidating complex metabolic pathways, particularly in the context of microbial degradation of aromatic compounds. frontiersin.orgnih.gov

A promising research avenue is the application of activity-based metabolomic profiling (ABMP), the very technique used to first identify the function of the mycobacterial HOAS. researchgate.netnih.gov This approach uses the entire metabolome of a cell extract as a substrate library to uncover the physiological function of a previously uncharacterized enzyme.

Future studies could employ a targeted multi-omics strategy. For instance, bacteria could be cultured on aromatic compounds known to be degraded via the 3-oxoadipate pathway. researchgate.net

Metabolomics would be used to detect the presence and quantify the levels of this compound and related metabolites.

Transcriptomics (RNA-Seq) would simultaneously identify the upregulation of genes encoding HOAS and potentially unknown enzymes involved in its further metabolism.

Proteomics would confirm the increased expression of these enzymes at the protein level.

This integrated approach would not only confirm the involvement of this compound in xenobiotic degradation but could also lead to the discovery of the complete gene cluster and regulatory network controlling its flux.

Development of Innovative Research Tools Based on this compound Metabolism

The unique biochemistry of this compound metabolism can be leveraged to develop innovative research tools. A significant opportunity lies in the creation of biosensors for detecting dicarboxylic acids or related pathway intermediates. rsc.org Drawing on principles from existing transcription factor-based biosensors, a whole-cell biosensor could be engineered. google.com This would involve using the promoter of the HOAS gene or a related operon to control the expression of a reporter protein (e.g., GFP) in a host microorganism. Such a tool would enable high-throughput screening for microbial strains efficient at degrading certain aromatic pollutants or for identifying conditions that modulate the activity of this metabolic pathway.

Furthermore, the unique chemical properties of dicarboxylic acids are being explored for advanced analytical applications. For example, specific dicarboxylic acids are being developed as pH sensors for hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI). rsc.orgnih.gov Future research could assess whether this compound or its derivatives possess suitable properties, such as a pH-dependent chemical shift and long relaxation times, for similar applications in non-clinical research contexts, for instance, to monitor pH in bioreactors.

Investigation of Environmental and Ecological Roles of this compound Cycling

The connection of this compound to the degradation of aromatic compounds strongly suggests an important, yet underexplored, role in environmental and ecological processes. The 3-oxoadipate pathway is a central route for the aerobic breakdown of both natural and anthropogenic aromatic compounds by soil bacteria and fungi. nih.govnih.gov These compounds include benzoate, a common pollutant and an intermediate in the breakdown of other molecules. science.gov

Future ecological research will likely investigate the prevalence and activity of the HOAS pathway in diverse environments, particularly in sites contaminated with aromatic hydrocarbons. By analyzing metagenomic and metatranscriptomic data from soil and water samples, researchers can identify the microorganisms that possess the genetic capacity for this compound cycling and determine when these pathways are active. frontiersin.org This could reveal its importance in bioremediation processes, where microbial communities break down pollutants. Understanding the cycling of this compound could provide insights into carbon sequestration and nutrient flow in ecosystems where lignin, a major source of natural aromatic compounds, is abundant.

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-3-oxoadipic acid in laboratory settings?

Answer: this compound is classified under GHS as a skin irritant (Category 2) and a severe eye irritant (Category 2A). Key safety measures include:

  • Personal Protective Equipment (PPE): Use impermeable gloves, tightly sealed goggles, and lab coats. Glove material selection should prioritize resistance to chemical penetration, though specific recommendations depend on manufacturer testing .
  • First Aid: For skin contact, wash immediately with water and soap; for eye exposure, rinse with water for several minutes and seek medical attention if irritation persists. Avoid inhalation of dust or vapors .
  • Storage: Store in a tightly sealed container away from incompatible materials like strong oxidizers. Stability is maintained under recommended conditions, but prolonged exposure to heat or moisture should be avoided .

Q. What physicochemical properties of this compound are critical for experimental design?

Answer: Key properties include:

  • Solubility: Reported solubility in water is 250 mg/mL under ultrasonic treatment, which may influence solvent selection for in vitro studies .
  • Molecular Weight and Formula: C₆H₈O₆ (176.12 g/mol), with structural features (α-hydroxy ketone and dual carboxyl groups) that affect reactivity and interaction with biological systems .
  • Stability: Stable under standard storage conditions but susceptible to decomposition in the presence of strong acids, bases, or oxidizing agents. Monitor for carbon oxide formation during thermal degradation .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound?

Answer:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is recommended for quantification, with protocols validated using Certificates of Analysis (COA) to ensure purity ≥95% .
  • Spectroscopy: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) provide structural confirmation. PubChem and NIST databases offer reference spectra for cross-validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?

Answer: Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). Methodological approaches include:

  • Standardized Protocols: Replicate solubility measurements under controlled conditions (e.g., 25°C, ultrasonic homogenization) as described in safety data sheets .
  • Stability Testing: Use accelerated stability studies (e.g., thermal stress at 40°C) with HPLC-MS to track decomposition products. Cross-reference findings with published degradation pathways for analogous α-keto acids .

Q. What experimental strategies are effective for investigating this compound’s role in metabolic pathways?

Answer:

  • Isotopic Labeling: Employ ¹³C-labeled analogs to trace incorporation into metabolic intermediates via LC-MS. This approach is critical for elucidating its role in lysine or tryptophan catabolism .
  • Enzyme Assays: Use purified enzymes (e.g., 2-hydroxy-3-oxoadipate synthase) in kinetic studies to measure substrate specificity and inhibition profiles. Adjust buffer pH to mimic physiological conditions (6.8–7.4) .

Q. How should clustered data from longitudinal studies on this compound metabolism be analyzed?

Answer: Clustered data (e.g., repeated measurements from the same subject) require mixed-effects models to account for intra-subject variability. Key steps include:

  • Model Selection: Use random intercepts for participants and fixed effects for time-dependent variables (e.g., dietary interventions) .
  • Validation: Apply likelihood ratio tests to compare nested models and ensure robustness. Tools like R or Python’s statsmodels facilitate implementation .

Q. What challenges arise in synthesizing high-purity this compound, and how can reproducibility be ensured?

Answer:

  • Synthetic Challenges: The α-hydroxy ketone moiety is prone to oxidation. Protect reactive groups via tert-butyldimethylsilyl (TBS) ethers during multi-step synthesis .
  • Quality Control: Validate purity using orthogonal methods (HPLC, NMR) and adhere to COA benchmarks. Reproducibility requires strict adherence to reaction conditions (e.g., inert atmosphere, controlled temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.